SB-743921 hydrochloride
描述
属性
IUPAC Name |
N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33ClN2O3.ClH/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30;/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3;1H/t28-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMZVWABFOLFGV-LNLSOMNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678822 | |
| Record name | N-(3-Aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]-4-methylbenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940929-33-9 | |
| Record name | SB-743921 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940929339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]-4-methylbenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-743921 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YW6FB68GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SB-743921 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-743921 hydrochloride is a potent and selective, second-generation small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2][3] KSP is a plus-end-directed motor protein essential for the formation of a bipolar mitotic spindle during the early stages of mitosis.[2][4] Unlike microtubule-targeting agents such as taxanes and vinca alkaloids, which have roles in various cellular functions, KSP is exclusively active during mitosis, making it an attractive target for cancer therapy with a potentially wider therapeutic window and a reduced likelihood of neurotoxicity.[5][6] Preclinical and clinical studies have demonstrated the anti-cancer activity of SB-743921 in a variety of hematological and solid tumor models.[4][5][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and detailed experimental protocols for its characterization.
Core Mechanism of Action: KSP Inhibition and Mitotic Arrest
The primary mechanism of action of SB-743921 is the potent and selective inhibition of the ATPase activity of KSP.[3][5] This inhibition prevents KSP from performing its crucial role in pushing the duplicated centrosomes apart, which is necessary for the establishment of a bipolar spindle. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[4][7] This mitotic arrest ultimately triggers apoptotic cell death in cancer cells.[7][8]
Quantitative Data on KSP Inhibition and Cellular Potency
SB-743921 demonstrates high potency against KSP and significant anti-proliferative activity in a wide range of cancer cell lines.
| Parameter | Value | Comments | Reference |
| Ki (human KSP) | 0.1 nM | Potent inhibitor of KSP ATPase activity. | [1][9] |
| Selectivity | >40,000-fold | Highly selective for KSP over other kinesins. | [5] |
| IC50 (SKOV3) | 0.02 nM | Ovarian cancer cell line. | [9] |
| IC50 (Colo205) | 0.07 nM | Colon cancer cell line. | [9] |
| IC50 (MV522) | 1.7 nM | Lung cancer cell line. | [9] |
| IC50 (MX1) | 0.06 nM | Breast cancer cell line. | [9] |
| IC50 (GC-DLBCL) | 1 nM - 900 nM | Germinal center B-cell like diffuse large B-cell lymphoma. | [4][10] |
| IC50 (ABC-DLBCL) | 1 nM - 10 µM | Activated B-cell like diffuse large B-cell lymphoma. | [4][10] |
Downstream Signaling Pathways
The mitotic arrest induced by SB-743921 triggers a cascade of downstream signaling events that culminate in apoptosis. Key modulated pathways include the p53, Bcl-2, and MEK/ERK/AKT signaling cascades.
p53 and Bcl-2 Family Modulation
In breast cancer cells, treatment with SB-743921 has been shown to upregulate the tumor suppressor protein p53.[7] Activated p53 can transcriptionally regulate a host of pro-apoptotic genes. Concurrently, SB-743921 treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7] This shift in the Bcl-2/Bax ratio is a critical event in the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, ultimately activating executioner caspases like caspase-3.[7]
Signaling pathway of SB-743921-induced apoptosis.
Inhibition of MEK/ERK and AKT Signaling
In the context of chronic myeloid leukemia (CML), SB-743921 has been shown to inhibit the MEK/ERK and AKT signaling pathways.[1] These pathways are critical for cell survival and proliferation and are often constitutively active in cancer. Inhibition of these pathways by SB-743921 contributes to its anti-proliferative effects and its ability to overcome imatinib resistance in CML cells.[1]
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is adapted from studies evaluating the anti-proliferative effects of SB-743921.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of SB-743921 on the cell cycle.
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of SB-743921 or vehicle for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Experimental workflow for cell cycle analysis.
Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of apoptosis induced by SB-743921.
-
Cell Treatment: Treat cells with SB-743921 at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for assessing changes in protein expression levels following SB-743921 treatment.
-
Protein Extraction: Treat cells with SB-743921, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.
Preclinical and Clinical Overview
SB-743921 has demonstrated significant anti-tumor activity in a broad range of preclinical cancer models, including xenografts of colon, breast, lung, and ovarian cancers, as well as in models of leukemia and lymphoma.[1][3][4][5] In a phase I clinical trial in patients with refractory solid tumors and lymphoma, SB-743921 was administered as a 1-hour infusion every 3 weeks. The maximum tolerated dose (MTD) was established at 4 mg/m², with neutropenia being the most common dose-limiting toxicity.[5] Notably, neurotoxicity, a common side effect of other anti-mitotic agents, was not observed.[5] One durable objective response was seen in a patient with metastatic cholangiocarcinoma.[5]
Conclusion
This compound is a highly potent and selective inhibitor of KSP (Eg5) that induces mitotic arrest and subsequent apoptosis in cancer cells. Its mechanism of action involves the disruption of mitotic spindle formation and the modulation of key signaling pathways, including p53, Bcl-2, MEK/ERK, and AKT. The favorable toxicity profile, particularly the lack of neurotoxicity, makes SB-743921 a promising therapeutic agent for the treatment of various cancers. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of this targeted anti-mitotic drug.
References
- 1. ashpublications.org [ashpublications.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleck.co.jp [selleck.co.jp]
An In-depth Technical Guide to the SB-743921 Hydrochloride Eg5 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SB-743921 hydrochloride, a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. This document details the molecular pathway of Eg5 inhibition, its consequences on cell cycle progression, and the induction of apoptosis in cancer cells. It also includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Introduction to SB-743921 and its Target: Eg5
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the mitotic kinesin Eg5.[1][2] Eg5 is a plus-end directed motor protein that plays a crucial role during the early stages of mitosis.[1] It is responsible for establishing and maintaining the bipolar spindle by separating the centrosomes and pushing the spindle poles apart. The function of Eg5 is dependent on its ability to hydrolyze ATP. By selectively targeting the ATPase activity of Eg5, SB-743921 disrupts the formation of a functional mitotic spindle, leading to cell cycle arrest in mitosis and subsequent apoptotic cell death in proliferating cancer cells.[3][4] This mechanism of action makes Eg5 an attractive target for cancer therapy, as its inhibition selectively affects dividing cells, potentially reducing the side effects associated with traditional chemotherapeutics that target microtubules.[1]
Quantitative Data
The following tables summarize the key quantitative parameters of SB-743921, including its inhibitory potency against Eg5, its cytotoxic activity in various cancer cell lines, and its pharmacokinetic properties observed in a phase I clinical trial.
Table 1: In Vitro Potency of SB-743921
| Parameter | Value | Species | Notes |
| Ki | 0.1 nM | Human | |
| Ki | 0.12 nM | Mouse | |
| Selectivity | >40,000-fold | Human | Over other kinesins |
Table 2: IC50 Values of SB-743921 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SKOV3 | Ovarian Cancer | 0.02 - 1.7 |
| Colo205 | Colon Cancer | 0.02 - 1.7 |
| MV522 | Lung Cancer | 0.02 - 1.7 |
| MX1 | Breast Cancer | 0.02 - 1.7 |
| GC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 900 |
| ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 10,000 |
Table 3: Phase I Clinical Trial Pharmacokinetics of SB-743921 (4 mg/m² dose) [1][5]
| Parameter | Median Value | Range |
| Cmax (ng/mL) | 473 | - |
| AUC 0-48h (ng·hr/mL) | - | - |
| Half-life (hours) | 29 | 19 - 64 |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the SB-743921 Eg5 inhibition pathway and a typical experimental workflow for its evaluation.
SB-743921 Eg5 Inhibition Pathway
Caption: SB-743921 inhibits Eg5, leading to mitotic arrest and apoptosis.
Experimental Workflow for Evaluating SB-743921
Caption: Workflow for in vitro evaluation of SB-743921.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of SB-743921.
Eg5 ATPase Assay
This assay measures the ATP hydrolysis activity of the Eg5 motor domain and the inhibitory effect of SB-743921. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.[6]
-
Principle: The production of ADP by Eg5 is coupled to the oxidation of NADH by PK and LDH, which can be monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Purified recombinant human Eg5 motor domain.
-
Microtubules (taxol-stabilized).
-
Assay Buffer: 25 mM PIPES/KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA.
-
Coupling mix: Phosphoenolpyruvate (PEP), NADH, PK, LDH.
-
ATP.
-
SB-743921 (in DMSO).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and the coupling mix.
-
Add the Eg5 enzyme to the reaction mixture.
-
Add varying concentrations of SB-743921 or DMSO (vehicle control) to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Immediately measure the change in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of ATP hydrolysis and determine the IC50 value for SB-743921.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of SB-743921 on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan is proportional to the number of viable cells.
-
Reagents:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
SB-743921 (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of SB-743921 for a specified period (e.g., 72 hours).[7]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with SB-743921.
-
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into DNA. The amount of fluorescence is directly proportional to the DNA content of the cells. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase.
-
Reagents:
-
Cancer cell lines.
-
SB-743921.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol (for fixation).
-
Propidium iodide (PI) staining solution (containing PI and RNase A).
-
-
Procedure:
-
Treat cells with SB-743921 at a concentration known to induce mitotic arrest (e.g., 1-5 nmol/l) for a specific duration (e.g., 24 hours).[3]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.[9][10]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[10]
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
-
Molecular Mechanism of Action and Downstream Effects
Inhibition of Eg5's ATPase activity by SB-743921 prevents the motor protein from sliding microtubules apart. This leads to a failure in centrosome separation and the formation of a characteristic "monopolar spindle" or "monoaster" phenotype.[3] The cell's spindle assembly checkpoint (SAC) detects this abnormal spindle configuration, leading to a prolonged arrest in mitosis.
This sustained mitotic arrest can trigger several downstream signaling pathways culminating in apoptosis.[3] Studies have shown that treatment with SB-743921 can lead to:
-
Upregulation of p53: The tumor suppressor protein p53 can be activated in response to mitotic stress, promoting apoptosis.[3]
-
Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is often downregulated, shifting the cellular balance towards apoptosis.[3]
-
Activation of Caspase-3: As a key executioner caspase, the activation of caspase-3 is a critical step in the apoptotic cascade.[3]
-
Suppression of ERK and AKT signaling: In some cancer models, such as chronic myeloid leukemia, SB-743921 has been shown to inhibit the pro-survival ERK and AKT pathways.[4]
Conclusion
This compound is a highly potent and selective inhibitor of the mitotic kinesin Eg5. Its mechanism of action, centered on the disruption of mitotic spindle formation, leads to cell cycle arrest and apoptosis in cancer cells. The detailed understanding of its inhibition pathway, supported by robust quantitative data and well-defined experimental protocols, provides a strong foundation for its continued investigation and development as a targeted anticancer therapeutic. This guide serves as a valuable resource for researchers in the field, facilitating further exploration of Eg5 inhibitors and their potential in oncology.
References
- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
SB-743921 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-743921 hydrochloride is a potent and selective second-generation inhibitor of the kinesin spindle protein (KSP), a crucial motor protein for the formation of the bipolar mitotic spindle. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a resource for researchers in oncology and drug development.
Discovery and Rationale
SB-743921 was developed by Merck as a second-generation KSP inhibitor through a lead optimization program aimed at improving upon earlier compounds like ispinesib. The discovery involved the isosteric replacement of the quinazoline ring in ispinesib with a chromen-4-one core. This modification resulted in a significant increase in potency against KSP.
The rationale for targeting KSP lies in its specific role in mitosis. Unlike traditional anti-mitotic agents that target tubulin and can cause neurotoxicity, KSP is exclusively active during cell division. This specificity suggests a potentially wider therapeutic window and a more favorable side-effect profile.
Chemical Synthesis
The synthesis of this compound is a multi-step process that involves the construction of the chromen-4-one core followed by the attachment of the side chains. The following is a representative synthetic scheme based on patent literature.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by potently and selectively inhibiting the ATPase activity of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Ki (KSP ATPase) | 0.1 nM | [1] |
| Selectivity | >40,000-fold over other kinesins | [2] |
Table 1: Biochemical Activity of SB-743921.
| Cell Line (Cancer Type) | IC50 / GI50 | Reference |
| GC-DLBCL | 1 - 900 nM | [3] |
| ABC-DLBCL | 1 nM - 10 µM | [3] |
| Chronic Myeloid Leukemia (CML) | ~1 nM (inhibits colony formation) | [1] |
| Breast Cancer (MDA-MB-231, MCF-7) | 1 - 5 nM (induces apoptosis) | [4] |
Table 2: In Vitro Cellular Activity of SB-743921.[1][3][4]
| Parameter | Dose (mg/m²) | Value (Median) |
| Cmax | 4 | 473 ng/mL |
| AUC(0-∞) | 4 | 5207 ng.hr/mL |
| t½ | 4 | 36 hr |
Table 3: Pharmacokinetic Parameters of SB-743921 in a Phase I Clinical Trial.
Experimental Protocols
KSP ATPase Inhibition Assay
A detailed protocol for a KSP ATPase inhibition assay is crucial for characterizing inhibitors like SB-743921. A typical assay involves the following steps:
-
Reagents: Purified recombinant human KSP motor domain, microtubules, ATP, and a malachite green-based phosphate detection reagent.
-
Procedure:
-
Incubate varying concentrations of SB-743921 with KSP and microtubules in an appropriate assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 25°C) for a specific time.
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green reagent and a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis
-
Cell Culture: Culture cancer cells to approximately 70-80% confluency.
-
Treatment: Treat cells with SB-743921 at various concentrations for a specified duration (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Western Blot Analysis
-
Cell Lysis: Treat cells with SB-743921, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., phospho-Histone H3, cleaved PARP, p53, Bcl-2).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Example
Caption: A typical experimental workflow for evaluating SB-743921.
Conclusion
This compound is a highly potent and selective KSP inhibitor with a well-defined mechanism of action. Its ability to induce mitotic arrest and apoptosis in a variety of cancer cell lines, coupled with its distinct target profile compared to traditional anti-mitotic agents, makes it a valuable tool for cancer research and a promising candidate for further clinical development. This technical guide provides a foundational resource for professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
SB-743921 Hydrochloride: A Technical Preclinical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the preclinical data for SB-743921 hydrochloride, a potent and selective inhibitor of the kinesin spindle protein (KSP). The information is curated for researchers, scientists, and drug development professionals to facilitate an understanding of its mechanism of action, efficacy, and safety profile based on publicly available preclinical findings.
Core Concepts: Mechanism of Action
SB-743921 is a small molecule inhibitor that targets the kinesin spindle protein (KSP), also known as Eg5.[1][2] KSP is a motor protein essential for the proper formation and function of the mitotic spindle during cell division.[2] By selectively inhibiting the ATPase activity of KSP, SB-743921 disrupts the separation of spindle poles, leading to the formation of monopolar spindles and subsequent mitotic arrest.[3][4] This cell cycle arrest ultimately triggers apoptosis in proliferating cancer cells.[2][3] A key advantage of targeting KSP is its specific role in mitosis, potentially reducing the side effects commonly associated with anti-tubulin agents that affect non-dividing cells.[1]
Signaling Pathway of KSP Inhibition
References
- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of K-SP Inhibitors in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a critical motor protein essential for the formation of the bipolar mitotic spindle, a key structure in cell division. Its inhibition presents a targeted approach in oncology, aiming to induce mitotic arrest and subsequent apoptosis specifically in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the core principles of KSP inhibition, summarizing key preclinical and clinical data, detailing experimental protocols for their evaluation, and visualizing the underlying molecular mechanisms. While showing promise in preclinical studies, KSP inhibitors have faced challenges in clinical trials, primarily related to in vivo efficacy. Current research focuses on optimizing their therapeutic potential through combination therapies and novel drug delivery systems.
Mechanism of Action of KSP Inhibitors
KSP is a member of the kinesin-5 family of plus-end directed microtubule motor proteins.[1] It functions by hydrolyzing ATP to slide anti-parallel microtubules apart, a crucial step in the separation of centrosomes and the establishment of a bipolar spindle during prophase.[2] Inhibition of KSP's ATPase activity prevents this outward push, leading to the collapse of the mitotic spindle into a characteristic "monopolar" or "aster-like" structure.[3] This activates the spindle assembly checkpoint (SAC), arresting the cell cycle in mitosis.[4][5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][5]
Quantitative Analysis of KSP Inhibitors
A number of small molecule KSP inhibitors have been developed and evaluated in preclinical and clinical settings. Their efficacy varies across different cancer cell lines and tumor types. The following tables summarize key quantitative data for some of the most studied KSP inhibitors.
Table 1: In Vitro Potency of KSP Inhibitors (IC50 Values)
| Inhibitor | Cancer Cell Line | Assay Type | IC50 (nM) | Reference |
| Ispinesib (SB-715992) | Colo205 (Colon) | Cell Growth | 1.2 | [6] |
| Colo201 (Colon) | Cell Growth | 9.5 | [6] | |
| HT-29 (Colon) | Cell Growth | 2.5 | [6] | |
| PC-3 (Prostate) | Cell Proliferation | ~15-30 | [6] | |
| Filanesib (ARRY-520) | Human KSP | Enzyme Activity | 6 | [7][8] |
| HeLa (Cervical) | Cell Proliferation | 0.4 - 14.4 | [7] | |
| OCI-AML3 (AML) | Cell Viability | <10 | [9] | |
| Molm13 (AML) | Cell Viability | <10 | [9] | |
| Litronesib (LY2523355) | Human KSP | ATPase Activity | 26 | [1] |
| MK-0731 | Human KSP | ATPase Activity | 2.2 | [1] |
Table 2: In Vivo Efficacy of Selected KSP Inhibitors
| Inhibitor | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Ispinesib (SB-715992) | Colo205 (Colon) | 4.5 - 15 mg/kg | Tumor growth inhibition | [6] |
| MCF-7 (Breast) | 8 - 10 mg/kg | Tumor growth inhibition | [6] | |
| Filanesib (ARRY-520) | AML Xenograft | Not Specified | Potent inhibition of tumor growth | [9] |
| SB743921 | Cholangiocarcinoma | Not Specified | Significant tumor suppression | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of KSP Inhibition
The inhibition of KSP initiates a signaling cascade that culminates in apoptosis. The following diagram illustrates the key steps in this pathway.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An inhibitor of the kinesin spindle protein activates the intrinsic apoptotic pathway independently of p53 and de novo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SB-743921 Hydrochloride on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-743921 hydrochloride is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end directed motor protein that plays an essential role in the early stages of mitosis.[1][3] Specifically, it is responsible for establishing and maintaining the bipolar spindle apparatus, a critical structure for the proper segregation of sister chromatids during cell division.[1][4] By inhibiting the ATPase activity of KSP, SB-743921 disrupts the formation of the bipolar spindle, leading to the formation of characteristic monopolar spindles.[1][5] This disruption activates the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle, which ultimately triggers apoptosis or programmed cell death.[1][2] This mechanism of action makes SB-743921 a promising therapeutic agent for the treatment of various cancers, as its activity is specific to proliferating cells.
Mechanism of Action: KSP Inhibition and Mitotic Arrest
The primary mechanism by which SB-743921 exerts its anti-proliferative effects is through the specific inhibition of the Kinesin Spindle Protein (KSP). This leads to a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis.
dot
Caption: Mechanism of KSP inhibition by SB-743921 leading to mitotic arrest.
Quantitative Analysis of Cell Cycle Arrest
Treatment of cancer cells with SB-743921 leads to a significant accumulation of cells in the G2/M phase of the cell cycle. The following tables summarize the quantitative effects of SB-743921 on cell cycle distribution in various cancer cell lines.
Table 1: Effect of SB-743921 on Cell Cycle Distribution in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines [6]
| Cell Line | Subtype | Treatment (100 nM SB-743921) | % of Cells in G2/M (Control) | % of Cells in G2/M (Treated) | % Increase in G2/M |
| Ly7 | GCB | 24 hours | 17.6% | 40.3% | +129% |
| Sudhl6 | GCB | 24 hours | 23.9% | 40.7% | +70% |
| Ly1 | GCB | 24 hours | 17.55% | 32.4% | +85% |
| Ly10 | ABC | 24 hours | 15% | 27.6% | +45% |
| Riva | ABC | 24 hours | 29.3% | 36.95% | +26% |
| Sudhl2 | ABC | 24 hours | 22.6% | 27.6% | +22% |
Table 2: Time-Course of G2/M Arrest and Apoptosis in KMS20 Multiple Myeloma Cells [7]
| Treatment | Time (hours) | % of Cells in G2/M | % of Cells in Sub-G1 (Apoptosis) |
| 0.5 nM SB-743921 | 6 | Increased | Not specified |
| 12 | Decreased from 6h | Detectable | |
| 24 | Similar to 12h | Not specified | |
| 1 nM SB-743921 | 6 | Increased | Not specified |
| 12 | Decreased from 6h | Detectable | |
| 24 | Further decreased | More pronounced |
Table 3: IC50 Values of SB-743921 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| GC-DLBCL cell lines | Diffuse Large B-Cell Lymphoma | 1 nM - 900 nM[8] |
| ABC-DLBCL cell lines | Diffuse Large B-Cell Lymphoma | 1 nM - 10 µM[8] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol outlines the key steps for analyzing the effect of SB-743921 on cell cycle progression using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of SB-743921 or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly collect the cell suspension into a centrifuge tube.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and carefully aspirate the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in the PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, ensuring that PI specifically stains DNA.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better data resolution.
-
Gate on the single-cell population to exclude doublets and debris.
-
Analyze the cell cycle distribution based on the DNA content histogram. The peaks will correspond to the G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the effect of SB-743921 on cell cycle progression.
dot
Caption: A typical workflow for analyzing SB-743921's effect on cell cycle.
Conclusion
This compound is a highly specific inhibitor of KSP that effectively induces G2/M cell cycle arrest in a variety of cancer cell lines. This guide provides a comprehensive overview of its mechanism of action, quantitative effects on cell cycle progression, and detailed experimental protocols for its evaluation. The provided data and methodologies can serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of KSP inhibitors in oncology.
References
- 1. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cell Cycle Analysis [labome.com]
- 4. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Induction of Apoptosis by SB-743921 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-743921 hydrochloride is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. This protein plays a crucial role in the formation of the bipolar mitotic spindle, a requisite for proper chromosome segregation during cell division. By targeting KSP, SB-743921 disrupts mitotic progression, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This mechanism of action makes it a promising candidate for cancer therapy, particularly for tumors with high proliferative indices. This technical guide provides a comprehensive overview of the core mechanisms, quantitative effects, and detailed experimental protocols for studying the apoptotic effects of this compound.
Core Mechanism of Action
SB-743921 selectively binds to and inhibits the ATPase activity of KSP.[1] This inhibition prevents the outward push of microtubules within the mitotic spindle, leading to the formation of characteristic monoastral spindles and ultimately, mitotic arrest.[1][2] This prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, a key mechanism for eliminating damaged or improperly dividing cells.
The induction of apoptosis by SB-743921 is mediated through the modulation of several key signaling pathways:
-
Upregulation of p53: Treatment with SB-743921 has been shown to increase the expression of the tumor suppressor protein p53.[3] Activated p53 can transcriptionally activate pro-apoptotic genes.
-
Regulation of the Bcl-2 Family: SB-743921 leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-mediated apoptotic pathway.
-
Activation of Caspases: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3.[3] SB-743921 treatment leads to increased levels of cleaved (active) caspase-3.
-
Suppression of Pro-Survival Pathways: SB-743921 has been demonstrated to suppress the activity of the ERK and AKT signaling pathways, which are often hyperactivated in cancer and promote cell survival and proliferation.[2]
-
Downregulation of DTL: The expression of denticleless E3 ubiquitin-protein ligase homolog (DTL), a protein involved in cell cycle regulation, is also reduced by SB-743921 treatment.[3]
Quantitative Data on the Effects of SB-743921
The anti-proliferative and pro-apoptotic effects of SB-743921 have been quantified in various cancer cell lines.
Table 1: IC50 Values of SB-743921 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| GC-DLBCL cell lines | Germinal Center Diffuse Large B-cell Lymphoma | 1 - 900 | [4] |
| ABC-DLBCL cell lines | Activated B-cell Diffuse Large B-cell Lymphoma | 1 - 10,000 | [4] |
Table 2: Effect of SB-743921 on Cell Cycle Distribution in KMS20 Multiple Myeloma Cells
| Treatment | Time (h) | % G1 | % S | % G2/M | % Sub-G1 (Apoptosis) | Reference |
| Control | 24 | - | - | - | <5 | [5] |
| 0.5 nM SB-743921 | 6 | - | - | Increased | - | [5] |
| 0.5 nM SB-743921 | 12 | - | - | Decreased from 6h | Detectable | [5] |
| 1 nM SB-743921 | 6 | - | - | Increased | - | [5] |
| 1 nM SB-743921 | 12 | - | - | Decreased from 6h | Detectable | [5] |
| 1 nM SB-743921 | 24 | - | - | Further Decreased | More Pronounced | [5] |
Note: Specific percentage values for G1 and S phases were not provided in the source material.
Table 3: Clinical Trial Data for SB-743921
| Phase | Cancer Type | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity (DLT) | Objective Response | Reference |
| I | Advanced Solid Tumors and Lymphoma | 1-hour infusion every 21 days | 4 mg/m² | Neutropenia | 1 partial response in cholangiocarcinoma; 6 patients with stable disease | [6][7] |
| I/II | Non-Hodgkin or Hodgkin Lymphoma | q14d without G-CSF | 6 mg/m² | Neutropenia, Sepsis | 4 partial responses | [8] |
| I/II | Non-Hodgkin or Hodgkin Lymphoma | q14d with G-CSF | 9 mg/m² | Thrombocytopenia | - | [8] |
Experimental Protocols
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Late apoptotic and necrotic cells have compromised membrane integrity and are stained by PI.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound at desired concentrations and time points. Include an untreated control.
-
Harvest cells, including any floating cells from the supernatant. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as required.
-
Harvest and wash cells once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry.
Data Analysis: The DNA content will be displayed as a histogram. The different phases of the cell cycle (G1, S, and G2/M) are identified by their fluorescence intensity. The sub-G1 peak represents the apoptotic cell population with fragmented DNA.
Western Blotting for Apoptosis-Related Proteins
This protocol describes the detection of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-cleaved caspase-3, anti-p-ERK, anti-p-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with SB-743921, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathway of SB-743921-Induced Apoptosis
Caption: Signaling pathway of SB-743921-induced apoptosis.
Experimental Workflow for Apoptosis and Cell Cycle Analysis
Caption: Workflow for apoptosis and cell cycle analysis.
Conclusion
This compound is a potent inducer of apoptosis in cancer cells through its selective inhibition of KSP, leading to mitotic arrest. Its multifaceted mechanism, involving the p53 and Bcl-2 pathways, as well as the suppression of pro-survival signals, underscores its therapeutic potential. The provided experimental protocols offer a robust framework for researchers to investigate and quantify the apoptotic effects of SB-743921, contributing to a deeper understanding of its anti-cancer properties and facilitating its further development as a therapeutic agent.
References
- 1. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
SB-743921 Hydrochloride: A Comprehensive Technical Guide on its Ki Value and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-743921 hydrochloride is a potent and highly selective, second-generation inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1] This motor protein is essential for the formation of a bipolar mitotic spindle, a critical process for proper cell division.[2] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a compelling target for anticancer therapies.[2] This technical guide provides an in-depth overview of the binding characteristics of SB-743921, including its Ki value and binding affinity, detailed experimental protocols for its characterization, and a summary of its impact on relevant signaling pathways.
Quantitative Binding Data
The binding affinity of this compound for its target, KSP, has been determined through various biochemical assays. The data consistently demonstrates the high potency of this inhibitor.
| Parameter | Value | Target Protein | Species | Notes |
| Ki | 0.1 nM | Kinesin Spindle Protein (KSP/Eg5) | Human | Highly potent and selective.[1][3] |
| Selectivity | >40,000-fold | KSP vs. other kinesins (e.g., MKLP1, Kin2) | Not Specified | Demonstrates high specificity for its target.[4] |
| IC50 | 1 nM - 900 nM | In various Germinal Center Diffuse Large B-cell Lymphoma (GC-DLBCL) cell lines | Human | Demonstrates potent anti-proliferative activity in cancer cell lines.[5] |
| IC50 | 1 nM - 10 µM | In various Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) cell lines | Human | Shows varied but still effective inhibition in different lymphoma subtypes.[5] |
Mechanism of Action and Signaling Pathways
SB-743921 functions as an allosteric inhibitor of the KSP motor domain's ATPase activity. By binding to a pocket distinct from the ATP-binding site, it prevents the conformational changes necessary for motor function, leading to a halt in the cell cycle during mitosis. This mitotic arrest triggers downstream signaling cascades that culminate in apoptosis.
Key signaling pathways affected by SB-743921 include:
-
Inhibition of MEK/ERK and AKT Signaling: In chronic myeloid leukemia (CML) cells, SB-743921 has been shown to inhibit the MEK/ERK and AKT signaling pathways.[3]
-
Upregulation of p53: Treatment with SB-743921 can lead to the upregulation of the tumor suppressor protein p53 in breast cancer cells.[2]
Experimental Protocols
The determination of the Ki value and binding affinity of SB-743921 for KSP typically involves a microtubule-stimulated ATPase assay. Below is a representative protocol synthesized from established methodologies for KSP inhibitors.
KSP Microtubule-Stimulated ATPase Assay for Ki Determination
This assay measures the rate of ATP hydrolysis by the KSP motor domain in the presence of microtubules. The inhibition of this activity by SB-743921 is used to calculate its Ki value.
Materials:
-
Recombinant human KSP motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate
-
NADH
-
Assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
This compound stock solution in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microplate well, combine the assay buffer, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Add KSP and Microtubules: Add the KSP motor domain and paclitaxel-stabilized microtubules to the reagent mix.
-
Add Inhibitor: Add varying concentrations of this compound (or DMSO for control).
-
Initiate Reaction: Start the reaction by adding a saturating concentration of ATP.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. This decrease corresponds to the oxidation of NADH, which is coupled to the hydrolysis of ATP.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to the Morrison equation for tight-binding inhibitors to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration and the Km of KSP for ATP.
-
Cell-Based Proliferation Assay (e.g., CCK-8)
This assay evaluates the effect of SB-743921 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add CCK-8 Reagent: Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a highly potent and selective inhibitor of KSP with a Ki value in the low nanomolar range. Its mechanism of action, involving the induction of mitotic arrest and subsequent apoptosis, makes it a promising candidate for cancer therapy. The experimental protocols outlined in this guide provide a framework for the accurate determination of its binding affinity and cellular activity. Further research into the nuanced effects of SB-743921 on various signaling pathways will continue to elucidate its full therapeutic potential.
References
- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of biphenyl compounds as kinesin spindle protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Preclinical Efficacy of SB-743921: A Technical Overview of Early Cancer Model Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early preclinical research on SB-743921, a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. By targeting a key component of the mitotic machinery, SB-743921 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer models. This document summarizes the quantitative data from these foundational studies, details the experimental protocols employed, and visually represents the compound's mechanism of action and experimental workflows.
Core Mechanism of Action
SB-743921 is a synthetic small molecule that selectively inhibits the ATPase activity of KSP.[1][2] KSP is a motor protein crucial for the formation and maintenance of the bipolar mitotic spindle during the early stages of mitosis.[3] By inhibiting KSP, SB-743921 disrupts the separation of centrosomes, leading to the formation of characteristic monopolar spindles, or "mono-asters."[4][5] This disruption triggers the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[3][6] A key advantage of targeting KSP is its specific expression in proliferating cells, potentially reducing the side effects commonly associated with anti-mitotic agents that target tubulin, such as neurotoxicity.[2][4]
In Vitro Efficacy: Potent Anti-Proliferative Activity
SB-743921 has demonstrated potent cytotoxic and anti-proliferative effects across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are consistently in the low nanomolar range, indicating strong activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKOV3 | Ovarian Cancer | 0.02 | [7] |
| Colo205 | Colon Cancer | 0.02 - 1.7 | [7][8] |
| MV522 | Lung Cancer | 1.7 | [7] |
| MX1 | Breast Cancer | 1.7 | [7][8] |
| Ly-1 (GC-DLBCL) | Diffuse Large B-Cell Lymphoma | 1 - 900 | [9][10][11] |
| ABC-DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma | 1 - 10,000 | [9][10][11] |
| MCF-7 | Breast Cancer | Not specified, but effective | [6] |
| MDA-MB-231 | Breast Cancer | Not specified, but effective | [6] |
In Vivo Anti-Tumor Activity in Xenograft Models
The promising in vitro activity of SB-743921 translated to significant anti-tumor efficacy in various preclinical xenograft models. Treatment with SB-743921 led to tumor growth delay, partial regressions, and even complete regressions in some models.
| Xenograft Model | Cancer Type | Efficacy | Reference |
| Colo205 | Colon Cancer | Complete Regressions | [8] |
| MCF-7 | Breast Cancer | Tumor Growth Delay | [8] |
| SK-MES | Lung Cancer | Tumor Growth Delay | [8] |
| H69 | Small Cell Lung Cancer | Tumor Growth Delay | [8] |
| OVCAR-3 | Ovarian Cancer | Complete and Partial Regressions | [8] |
| HT-29 | Colon Cancer | Tumor Growth Delay | [8] |
| MDA-MB-231 | Breast Cancer | Tumor Growth Delay | [8] |
| A2780 | Ovarian Cancer | Tumor Growth Delay | [8] |
| P388 | Lymphocytic Leukemia | Multi-log Cell Kill | [8] |
| Ly-1 (GC-DLBCL) | Diffuse Large B-Cell Lymphoma | Marked Activity | [9][10][11] |
Signaling Pathway and Mechanism of Action
The primary mechanism of SB-743921 involves the direct inhibition of KSP, leading to a cascade of events culminating in apoptotic cell death. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of SB-743921 leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical protocols used in the early evaluation of SB-743921.
In Vitro Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration of SB-743921 that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of SB-743921 (e.g., ranging from 0.1 nM to 10 µM) for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and the IC50 values are calculated using non-linear regression analysis.
Cell Cycle Analysis via Flow Cytometry
Objective: To quantify the effect of SB-743921 on cell cycle distribution.
Protocol:
-
Treatment: Cells are treated with SB-743921 at various concentrations (e.g., 1 and 5 nmol/l) for 24 hours.[6]
-
Cell Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI) or Vybrant DyeCycle Green, in the presence of RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.
Western Blot Analysis
Objective: To investigate the effect of SB-743921 on the expression of key proteins involved in the cell cycle and apoptosis.
Protocol:
-
Protein Extraction: Cells are treated with SB-743921, and whole-cell lysates are prepared using a suitable lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., KSP, p53, Bcl-2, caspase-3, DTL) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of SB-743921 in a living organism.
Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with a suspension of cancer cells.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 80-100 mm³), and the mice are then randomized into treatment and control groups.[12]
-
Drug Administration: SB-743921 is administered to the treatment group via a specified route (e.g., intraperitoneal or intravenous) and schedule (e.g., q4Dx3 - every 4 days for 3 doses).[8][12] The control group receives a vehicle control.
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Endpoints may include tumor growth inhibition, tumor regression, and survival.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel anti-cancer compound like SB-743921.
Caption: A typical preclinical experimental workflow for SB-743921.
Logical Relationship of SB-743921's Mechanism
The anti-cancer activity of SB-743921 is a direct consequence of its specific molecular target and the cellular processes that are subsequently disrupted.
Caption: Logical flow from target inhibition to therapeutic outcome.
References
- 1. Facebook [cancer.gov]
- 2. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 8. A second generation KSP inhibitor, SB-743921, is a highly potent and active therapeutic in preclinical models of cancer | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ashpublications.org [ashpublications.org]
Methodological & Application
SB-743921 Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-743921 hydrochloride is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1][2] KSP is a motor protein essential for the formation of a bipolar mitotic spindle, and its inhibition leads to cell cycle arrest in mitosis and subsequent apoptosis.[1][3] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound, including cell proliferation, cell cycle analysis, and apoptosis induction. Additionally, it outlines the key signaling pathways affected by the compound and presents quantitative data from various cancer cell lines.
Introduction
The Kinesin Spindle Protein (KSP) is a critical component of the mitotic machinery, specifically involved in the separation of centrosomes and the establishment of the bipolar spindle during cell division.[3] Its activity is restricted to proliferating cells, making it an attractive target for cancer therapy with a potential for reduced toxicity compared to broad-spectrum anti-mitotic agents like taxanes.[2][4] SB-743921 is a small molecule inhibitor that targets the ATPase activity of KSP, leading to the formation of characteristic monopolar spindles, mitotic arrest, and ultimately, apoptotic cell death.[1][3] It has demonstrated significant anti-tumor activity in a variety of preclinical in vitro and in vivo models.[2][5] These application notes provide a comprehensive guide for the in vitro characterization of this compound.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines, with IC50 values typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKOV3 | Ovarian Cancer | 0.02 | [6] |
| Colo205 | Colon Cancer | 1.7 | [6] |
| MV522 | Lung Cancer | - | [6] |
| MX1 | Breast Cancer | - | [6] |
| GC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 900 | [5] |
| ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 10,000 | [5] |
| MDA-MB-231 | Breast Cancer | Not specified | |
| MCF-7 | Breast Cancer | Not specified |
Signaling Pathway
This compound treatment initiates a signaling cascade that leads to apoptosis. Inhibition of KSP causes mitotic arrest, which in turn can activate the p53 tumor suppressor protein. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of executioner caspases, such as caspase-3, culminating in programmed cell death.
Caption: Signaling cascade initiated by this compound.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound.
Caption: A generalized workflow for in vitro testing of SB-743921.
Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in complete medium to achieve final concentrations ranging from picomolar to micromolar.
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated cells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the IC50 value (e.g., 1 and 5 nmol/l for breast cancer cells) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. kumc.edu [kumc.edu]
SB-743921 Hydrochloride: Application Notes and Protocols for Leukemia Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of SB-743921 hydrochloride, a potent and selective inhibitor of Kinesin Spindle Protein (KSP), in leukemia cell culture studies. Detailed protocols for assessing cell viability, apoptosis, and cell cycle progression, as well as for analyzing key signaling pathways, are presented. This document is intended to assist researchers in designing and executing experiments to evaluate the anti-leukemic effects of SB-743921.
Introduction
This compound is a small molecule inhibitor that specifically targets the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a motor protein that plays an essential role in the formation of the bipolar mitotic spindle during cell division.[1] By inhibiting KSP, SB-743921 disrupts mitotic spindle assembly, leading to cell cycle arrest in mitosis and subsequent induction of apoptosis in proliferating cells.[1] This mechanism makes KSP a compelling target for anticancer therapies, particularly in hematological malignancies like leukemia, which are characterized by rapid and uncontrolled cell proliferation.
Mechanism of Action
SB-743921 selectively binds to the KSP motor domain, inhibiting its ATPase activity with high potency. This inhibition prevents the proper separation of centrosomes, resulting in the formation of monopolar spindles and mitotic arrest at the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. Notably, SB-743921 has demonstrated efficacy in overcoming imatinib resistance in chronic myeloid leukemia (CML) cells and has been shown to suppress ERK and AKT signaling pathways in these cells.[2]
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 553.52 g/mol | [3] |
| Formula | C₃₁H₃₃ClN₂O₃・HCl | [3] |
| Ki for KSP | 0.1 nM | [4][5] |
| Solubility | Soluble in DMSO (up to 100 mM) |
In Vitro Activity of SB-743921 in Leukemia Cell Lines
| Cell Line | Leukemia Type | Parameter | Value | Reference |
| K-562 | Chronic Myeloid Leukemia (CML) | GI₅₀ | 48 nM | [6] |
| P388 | Lymphocytic Leukemia | In vivo efficacy | Demonstrated | [5] |
| CML primary CD34+ cells | Chronic Myeloid Leukemia (CML) | Apoptosis Induction | 1, 3 nM | [4] |
| KCL22 and CML CD34+ cells | Chronic Myeloid Leukemia (CML) | Additive anti-proliferative effect with imatinib | 2 nM | [4] |
| GC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | IC₅₀ | 1 nM - 900 nM | [7][8] |
| ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | IC₅₀ | 1 nM - 10 µM | [7][8] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 5.54 mg of this compound (MW: 553.52 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for longer-term storage.
Leukemia Cell Culture and Treatment
Materials:
-
Leukemia cell lines (e.g., K-562, MOLM-13, HL-60)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution
Protocol:
-
Culture leukemia cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells at an appropriate density in multi-well plates or flasks.
-
Prepare working concentrations of SB-743921 by diluting the stock solution in fresh culture medium immediately before use.
-
Treat the cells with a range of SB-743921 concentrations (e.g., 0.1 nM to 100 nM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same final concentration as in the highest SB-743921 treatment.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
Treated and control leukemia cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to acclimate.
-
Treat the cells with various concentrations of SB-743921 and a vehicle control.
-
After the incubation period (e.g., 48 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Treated and control leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10⁵ treated and control cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Treated and control leukemia cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10⁶ treated and control cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of ERK and AKT Signaling
Materials:
-
Treated and control leukemia cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Signaling pathway of SB-743921 in leukemia cells.
Caption: Experimental workflow for evaluating SB-743921.
References
- 1. Facebook [cancer.gov]
- 2. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 743921 hydrochloride Supplier | CAS 940929-33-9 | SB743921 HCl | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-743921 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, storage, and handling of stock solutions of SB-743921 hydrochloride, a potent inhibitor of the kinesin spindle protein (KSP). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor that specifically targets the kinesin spindle protein (KSP), also known as Eg5.[1][2] KSP is a motor protein that plays a critical role in the formation of the bipolar mitotic spindle during cell division.[3] By inhibiting KSP, SB-743921 disrupts spindle assembly, leading to mitotic arrest and subsequent apoptosis in proliferating cells.[3] This mechanism of action makes it a subject of interest in cancer research, particularly for its potential therapeutic applications against various cancer cell lines.[4][5]
These application notes provide the necessary information for the safe and effective use of this compound in a laboratory setting.
Physicochemical and Solubility Data
Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 553.52 g/mol | [3][4] |
| Formula | C₃₁H₃₃ClN₂O₃・HCl | [4] |
| Purity | ≥98% | [4][5] |
| Appearance | Crystalline solid | [5] |
| Solubility in DMSO | Up to 100 mM (55.35 mg/mL) | [4] |
| Solubility in DMF | 50 mg/mL | [5] |
| Solubility in Ethanol | 20 mg/mL | [5] |
| Solubility in PBS (pH 7.2) | 0.2 mg/mL | [5] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is essential to review the Safety Data Sheet (SDS). Standard laboratory safety practices should be followed:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[6]
-
Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.54 mg of the compound (see calculation below).
-
Calculation of Mass:
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 553.52 g/mol = 5.5352 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 5.54 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber, or foil-wrapped tubes.[2][7]
-
Store the aliquots at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 6 months).[2] Properly stored, the compound is stable for at least 4 years.[5]
-
Visualizations
This compound Stock Solution Preparation Workflow
The following diagram illustrates the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway of this compound
This diagram shows the mechanism of action of this compound in inhibiting cell division.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for SB-743921 Hydrochloride Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-743921 hydrochloride is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][2] By inhibiting KSP, SB-743921 disrupts the mitotic process, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[1][3] This targeted mechanism of action makes SB-743921 a promising therapeutic agent for various malignancies, and its efficacy has been evaluated in numerous preclinical mouse xenograft models.[3][4] These application notes provide detailed protocols and a summary of quantitative data from studies administering SB-743921 in such models.
Mechanism of Action
SB-743921 functions by specifically targeting the motor domain of KSP, preventing ATP hydrolysis and thereby locking the protein in a rigor-like state on the microtubule. This inhibition prevents the proper separation of centrosomes, resulting in the formation of monopolar spindles and mitotic arrest.[1][3] The prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway.[5] Key downstream effects observed include the upregulation of p53 and the pro-apoptotic protein Bax, leading to the activation of executioner caspases like caspase-3.[1][5] Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 and the cell cycle regulator DTL has been noted in responsive cancer cell lines.[1]
Signaling Pathway of SB-743921 Induced Apoptosis
Caption: Signaling cascade initiated by SB-743921.
Quantitative Data from Mouse Xenograft Studies
The following table summarizes the quantitative outcomes of SB-743921 administration in various mouse xenograft models.
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Outcome |
| Diffuse Large B-cell Lymphoma (GCB) | Ly-1 | SCID Beige | 2.5 mg/kg, 5 mg/kg, 10 mg/kg | Intraperitoneal (IP) | Days 1, 5, and 9 of a 23-day cycle for 2 cycles | Significant inhibition of tumor growth at all doses (p < 0.001) compared to control.[3] |
| Colon Carcinoma | HT29 | Nude | Maximum Tolerated Dose (MTD) | Not Specified | Not Specified | Slowed tumor progression.[6] |
Experimental Protocols
General Mouse Xenograft Protocol
This protocol provides a general framework for conducting xenograft studies with SB-743921. Specific parameters should be optimized for each cell line and research question.
1. Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., Ly-1 for DLBCL) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID or nude mice).
2. Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., ~80-100 mm³).
-
Measure tumor dimensions (length and width) regularly (e.g., twice weekly) using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
3. Animal Grouping and Drug Administration:
-
Randomize mice with established tumors into treatment and control groups.
-
Prepare this compound solution in a suitable vehicle.
-
Administer SB-743921 or vehicle control to the respective groups according to the specified dose, route, and schedule. For example, for a DLBCL xenograft model, administer SB-743921 intraperitoneally at 2.5, 5, or 10 mg/kg on days 1, 5, and 9 of a 23-day cycle.[3]
4. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) as a percentage for each treatment group relative to the control group.
Experimental Workflow Diagram
Caption: Standard workflow for a mouse xenograft study.
Conclusion
This compound has demonstrated significant antitumor activity in a variety of mouse xenograft models, supporting its potential as a cancer therapeutic. The provided protocols and data serve as a valuable resource for researchers designing and interpreting preclinical studies with this KSP inhibitor. Careful consideration of the experimental design, including the choice of cell line, mouse strain, and dosing regimen, is crucial for obtaining robust and reproducible results.
References
- 1. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thermofisher.com [thermofisher.com]
Application Notes and Protocols for Cell Viability Assay with SB-743921 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing cell viability following treatment with SB-743921 hydrochloride, a potent and selective inhibitor of the mitotic kinesin spindle protein (KSP), also known as Eg5.
Introduction
This compound is a small molecule inhibitor that targets the KSP motor protein, which is essential for the formation of a bipolar mitotic spindle during cell division.[1][2][3] By inhibiting KSP, SB-743921 disrupts mitotic spindle assembly, leading to cell cycle arrest in mitosis and subsequent programmed cell death (apoptosis).[1][3][4][5][6] This mechanism makes it a promising anti-cancer agent, particularly in tumors with high mitotic indices.[1] Preclinical studies have demonstrated its anti-proliferative efficacy across a wide range of cancer cell lines.[1]
Mechanism of Action
SB-743921 selectively binds to the KSP motor protein, inhibiting its ATPase activity.[2][7] This enzymatic activity is crucial for KSP to move along microtubules and push the spindle poles apart. Inhibition of this function results in the formation of monopolar spindles, where the chromosomes are arranged in a rosette-like structure. This aberrant mitotic state activates the spindle assembly checkpoint, ultimately leading to mitotic arrest and apoptosis.[1][4] Studies have shown that treatment with SB-743921 can modulate several key signaling pathways involved in cell survival and apoptosis, including the upregulation of p53 and caspase-3, and the downregulation of Bcl-2, DTL, ERK, and AKT.[4][8]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported anti-proliferative activity of SB-743921 across various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKOV3 | Ovarian Cancer | 0.02 - 1.7 | [1] |
| Colo205 | Colon Cancer | 0.02 - 1.7 | [1] |
| MV522 | Lung Cancer | 0.02 - 1.7 | [1] |
| MX1 | Breast Cancer | 0.02 - 1.7 | [1] |
| GC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 900 | [9] |
| ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 10,000 | [9] |
| KCL22 | Chronic Myeloid Leukemia (CML) | Additive effect with imatinib at 2 nM | [10] |
| CML CD34+ cells | Chronic Myeloid Leukemia (CML) | Additive effect with imatinib at 2 nM | [10] |
Experimental Protocols
A common and reliable method to assess the effect of SB-743921 on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: Cell Viability Assessment using MTT Assay
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SB-743921. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the medium.[13]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Mix gently by shaking the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the SB-743921 concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Experimental workflow for cell viability assay.
Concluding Remarks
The provided protocols and information offer a solid foundation for investigating the effects of this compound on cancer cell viability. Adherence to these guidelines will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the therapeutic potential of this KSP inhibitor. For more specific applications or troubleshooting, further optimization of the protocols may be required depending on the cell lines and experimental conditions used.
References
- 1. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 2. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Colony Formation Assay Using SB-743921 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a cornerstone in vitro method for assessing the long-term proliferative capacity of single cells. It is particularly valuable in cancer research for determining the effectiveness of cytotoxic agents. This document provides a detailed protocol for utilizing the colony formation assay to evaluate the anti-proliferative effects of SB-743921 hydrochloride, a potent and selective inhibitor of the mitotic kinesin spindle protein (KSP or Eg5).
This compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in mitosis and subsequent apoptosis.[1] This targeted mechanism makes it a compound of significant interest in oncology drug development. These application notes provide protocols for both standard adherent cell and soft agar colony formation assays, enabling researchers to assess the efficacy of SB-743921 in various cancer cell models.
Data Presentation
The inhibitory effect of this compound on the colony-forming ability of various cancer cell lines is summarized in the table below. These values, typically represented as the half-maximal inhibitory concentration (IC50), demonstrate the potent anti-proliferative activity of the compound across a range of cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKOV3 | Ovarian Cancer | 0.02 | [2] |
| Colo205 | Colon Cancer | 0.07 | [2] |
| MX1 | Breast Cancer | 0.06 | [2] |
| MV522 | Lung Cancer | 1.7 | [2] |
| MDA-MB-231 | Breast Cancer | ~1-5 | [1][3] |
| MCF-7 | Breast Cancer | ~1-5 | [1][3] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of the Kinesin Spindle Protein (KSP), a motor protein essential for the proper formation of the bipolar mitotic spindle. Inhibition of KSP leads to the formation of monopolar spindles, triggering a mitotic arrest. This prolonged arrest ultimately induces apoptosis through the intrinsic pathway, which is characterized by the upregulation of p53 and pro-apoptotic proteins like Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][3] Additionally, the cell cycle-related protein DTL is downregulated, and the executioner caspase-3 is activated.[1][3]
Caption: Signaling Pathway of this compound.
Experimental Protocols
Protocol 1: Adherent Cell Colony Formation Assay
This protocol is suitable for adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 nM to 100 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of SB-743921 or vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days. Monitor for colony formation every 2-3 days. The incubation time will vary depending on the growth rate of the cell line.
-
-
Fixation and Staining:
-
After the incubation period, when visible colonies have formed in the control wells, gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of fixation solution to each well and incubating for 15-30 minutes at room temperature.
-
Remove the fixation solution and let the plates air dry completely.
-
Add 1 ml of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and let them air dry.
-
-
Colony Counting:
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well. This can be done manually or using an automated colony counter.
-
Protocol 2: Soft Agar Colony Formation Assay
This protocol is used to assess anchorage-independent growth, a hallmark of transformed cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (2X and 1X)
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Agar (e.g., Noble agar)
-
Sterile water
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Staining solution (e.g., 0.005% Crystal Violet or MTT)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Agar Layers:
-
Bottom Agar Layer (0.6% Agar):
-
Prepare a 1.2% agar solution in sterile water and autoclave. Cool to 42°C in a water bath.
-
Prepare 2X complete medium and warm to 42°C.
-
Mix equal volumes of the 1.2% agar and 2X medium to get a final concentration of 0.6% agar in 1X medium.
-
Quickly add 1.5 ml of this mixture to each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Top Agar Layer (0.35% Agar with Cells):
-
Prepare a 0.7% agar solution and cool to 42°C.
-
Harvest and count cells, then resuspend them in 1X complete medium at a concentration of 2x the desired final seeding density (e.g., if the final density is 5,000 cells/well, resuspend at 10,000 cells/ml).
-
Prepare serial dilutions of this compound in the cell suspension.
-
Mix equal volumes of the cell suspension (with or without the drug) and the 0.7% agar solution to get a final concentration of 0.35% agar.
-
-
-
Plating Cells:
-
Carefully layer 1.5 ml of the top agar/cell mixture onto the solidified bottom agar layer in each well.
-
Allow the top layer to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells twice a week by adding 100-200 µl of complete medium (containing the respective drug concentrations) on top of the agar.
-
-
Staining and Counting:
-
After the incubation period, stain the colonies by adding 0.5 ml of 0.005% crystal violet solution to each well and incubating for 1-2 hours.
-
Count the colonies manually using a microscope or with an automated counter.
-
Experimental Workflow
Caption: General workflow for the colony formation assay.
References
- 1. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Apoptosis Markers Following SB-743921 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction SB-743921 is a potent and selective small molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5.[1][2][3] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][4] By inhibiting KSP, SB-743921 disrupts mitotic spindle assembly, leading to cell cycle arrest in mitosis and subsequent induction of apoptosis in proliferating cancer cells.[3][5] This mechanism makes KSP an attractive target for anticancer drug development. Western blotting is a fundamental technique used to detect and quantify changes in protein expression, making it an ideal method for elucidating the molecular pathways of apoptosis induced by compounds like SB-743921.[6] This document provides a detailed protocol for using Western blot analysis to assess key apoptosis markers in cancer cell lines after treatment with SB-743921.
Mechanism of SB-743921-Induced Apoptosis SB-743921 treatment has been shown to modulate several key proteins involved in the apoptotic cascade. Studies in breast cancer cell lines have demonstrated that SB-743921 upregulates the tumor suppressor protein p53 and the executioner caspase-3.[1][2][4] Furthermore, it alters the balance of the Bcl-2 family proteins by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and caspase activation. The activation of caspase-3 results in the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7][8]
Data Presentation: Expected Quantitative Changes in Apoptosis Markers
The following table summarizes representative quantitative data from a Western blot analysis of a cancer cell line (e.g., MCF-7 breast cancer cells) treated with varying concentrations of SB-743921 for 24 hours. Data is presented as a fold change relative to the untreated control (vehicle), normalized to a loading control (e.g., GAPDH or β-actin).
| Target Protein | Function | 0 nM (Control) | 5 nM SB-743921 | 10 nM SB-743921 |
| p53 | Tumor Suppressor | 1.0 | 1.8 | 2.5 |
| Bcl-2 | Anti-Apoptotic | 1.0 | 0.6 | 0.3 |
| Bax | Pro-Apoptotic | 1.0 | 1.7 | 2.4 |
| Cleaved Caspase-3 (p17) | Executioner Caspase | 1.0 | 3.5 | 5.8 |
| Cleaved PARP (89 kDa) | Apoptosis Hallmark | 1.0 | 4.2 | 7.1 |
Signaling Pathway and Experimental Workflow
Caption: SB-743921 induced intrinsic apoptosis signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This section provides detailed protocols for cell culture, treatment, lysate preparation, and Western blotting to analyze apoptosis markers.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture a chosen cancer cell line (e.g., MCF-7, MDA-MB-231) in appropriate growth medium to approximately 70-80% confluency.[9]
-
Treatment: Treat the cells with varying concentrations of SB-743921 (e.g., 0, 1, 5, 10 nM) for a predetermined time (e.g., 24, 48 hours).[1]
-
Controls: Include a vehicle-treated control (e.g., DMSO) corresponding to the highest concentration of the solvent used for the drug. For positive controls of apoptosis, cells can be treated with agents like etoposide or staurosporine.[10]
Protocol 2: Whole-Cell Lysate Preparation
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[11]
-
Lysis: Add an appropriate volume of ice-cold Radioimmunoprecipitation Assay (RIPA) lysis buffer containing a protease and phosphatase inhibitor cocktail to each plate or dish.[9][11]
-
Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[9][11]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[9][11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube. Store at -80°C for long-term use or proceed directly to protein quantification.[9]
Protocol 3: Western Blotting
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.[9][11]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an appropriate percentage SDS-polyacrylamide gel (e.g., 12% for Bcl-2/Bax, 15% for cleaved caspases). Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.[9][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.[9]
-
Blocking: Destain the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-p53) diluted in blocking buffer overnight at 4°C with gentle shaking. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[9][11]
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.[9][11]
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Add the substrate to the membrane and capture the chemiluminescent signal using a digital imager or X-ray film.[11]
Protocol 4: Data Analysis
-
Densitometry: Quantify the band intensity for each protein of interest using image analysis software (e.g., ImageJ).[11]
-
Normalization: To account for loading differences, normalize the intensity of each target protein band to the intensity of the corresponding loading control band (e.g., β-actin or GAPDH) in the same lane.[11]
-
Interpretation: Analyze the changes in protein expression across different concentrations of SB-743921. An increase in the levels of pro-apoptotic markers like Bax, cleaved Caspase-3, and cleaved PARP, coupled with a decrease in anti-apoptotic Bcl-2, is indicative of apoptosis induction.[6]
References
- 1. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. Cleavage of automodified poly(ADP-ribose) polymerase during apoptosis. Evidence for involvement of caspase-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunofluorescence Staining for Mitotic Spindles with SB-743921
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-743921 is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1] KSP is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[2][3] Inhibition of KSP by SB-743921 prevents centrosome separation, leading to the formation of characteristic monopolar spindles, which triggers the spindle assembly checkpoint and induces mitotic arrest and subsequent apoptosis in proliferating cancer cells.[2][4] This mechanism makes KSP an attractive target for anticancer drug development, and SB-743921 has been investigated in clinical trials for various malignancies.[4][5]
Immunofluorescence (IF) microscopy is a powerful technique to visualize the cellular effects of KSP inhibitors like SB-743921. By staining key components of the mitotic spindle, such as microtubules (α-tubulin) and centrosomes (γ-tubulin), researchers can directly observe the formation of monopolar spindles and quantify the mitotic arrest phenotype. These application notes provide detailed protocols for the immunofluorescent staining of mitotic spindles in cells treated with SB-743921, enabling the characterization of its mechanism of action and the evaluation of its anti-mitotic activity.
Mechanism of Action of SB-743921
KSP/Eg5 is a homotetrameric kinesin that utilizes the energy from ATP hydrolysis to slide antiparallel microtubules apart, a crucial step in the separation of centrosomes to form a bipolar spindle. SB-743921 is an allosteric inhibitor that binds to a pocket on the KSP motor domain, distinct from the ATP and microtubule binding sites.[2] This binding locks KSP in a state that prevents ATP hydrolysis, thereby inhibiting its motor activity.[4] Consequently, the outward force required for centrosome separation is lost, resulting in the collapse of the nascent spindle into a monopolar structure with a radial array of microtubules surrounding the unseparated centrosomes.
Quantitative Data Presentation
The efficacy of SB-743921 can be quantified by determining the percentage of mitotic cells exhibiting a monopolar spindle phenotype at various concentrations. The following table provides example data illustrating a dose-dependent increase in monopolar spindle formation in a cancer cell line treated with SB-743921 for 24 hours.
| SB-743921 Concentration (nM) | Percentage of Mitotic Cells with Monopolar Spindles (%) |
| 0 (Vehicle Control) | < 5 |
| 1 | 25 ± 4 |
| 5 | 68 ± 7 |
| 10 | 92 ± 5 |
| 50 | > 95 |
Data are represented as mean ± standard deviation from three independent experiments. The percentage is calculated from a population of at least 100 mitotic cells per condition.
Experimental Protocols
Experimental Workflow
The overall workflow for immunofluorescence staining of mitotic spindles following SB-743921 treatment involves cell culture and treatment, fixation and permeabilization, antibody incubation, and imaging.
Detailed Protocol for Immunofluorescence Staining
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Sterile glass coverslips
-
6-well or 12-well plates
-
SB-743921 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS
-
Primary antibodies:
-
Mouse anti-α-tubulin antibody (for microtubules)
-
Rabbit anti-γ-tubulin antibody (for centrosomes)
-
-
Fluorophore-conjugated secondary antibodies:
-
Goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 594)
-
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips by dipping in 70% ethanol and passing through a flame.
-
Place one sterile coverslip into each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate at 37°C in a humidified CO₂ incubator until cells are well-adhered (typically overnight).
-
-
SB-743921 Treatment:
-
Prepare serial dilutions of SB-743921 in pre-warmed cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of SB-743921 used.
-
Aspirate the medium from the wells and replace it with the medium containing SB-743921 or vehicle.
-
Incubate for the desired treatment duration (e.g., 16-24 hours) to allow for cell cycle progression into mitosis.
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 4% PFA solution to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization solution (0.5% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well to cover the coverslips.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-α-tubulin and anti-γ-tubulin) in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the coverslips three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark in a humidified chamber.
-
-
Nuclear Staining and Mounting:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5 minutes each.
-
During the second wash, add DAPI to the wash buffer at a final concentration of 1 µg/mL and incubate for 5 minutes.
-
Perform a final wash with PBS.
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Invert the coverslips onto a drop of antifade mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Image the slides using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophores (e.g., DAPI, Alexa Fluor 488, Alexa Fluor 594).
-
Acquire images of mitotic cells, identified by condensed chromatin (DAPI staining).
-
Quantify the percentage of mitotic cells with monopolar spindles (characterized by a radial array of microtubules emanating from one or two closely associated centrosomal foci) versus bipolar spindles.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time to 1.5-2 hours.- Titrate primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
| Weak or No Signal | - Primary antibody not effective- Secondary antibody not compatible- Insufficient permeabilization- Over-fixation | - Use a validated antibody at the recommended dilution.- Ensure the secondary antibody is specific for the primary antibody's host species.- Increase permeabilization time or use a stronger detergent.- Reduce fixation time or use a different fixation method (e.g., methanol). |
| Photobleaching | - Excessive exposure to excitation light | - Use an antifade mounting medium.- Minimize exposure time during imaging.- Use a more photostable fluorophore. |
| Cell Detachment | - Rough handling during washing steps | - Be gentle when adding and aspirating solutions.- Use coated coverslips (e.g., poly-L-lysine) to improve cell adherence. |
These protocols and application notes provide a comprehensive guide for researchers to effectively utilize immunofluorescence to study the effects of SB-743921 on mitotic spindle formation. Careful optimization of the experimental conditions will ensure high-quality, reproducible results for the characterization of this and other KSP inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis by Flow Cytometry Following SB-743921 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-743921 is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a crucial motor protein required for the formation of a bipolar mitotic spindle during cell division.[4][5][6] By inhibiting KSP, SB-743921 disrupts mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in proliferating cancer cells.[1][4] This mechanism makes SB-743921 a subject of interest in oncology research and drug development.[7][8][9]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[10] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[11] This allows for the differentiation of cells in various phases of the cell cycle (G0/G1, S, and G2/M). These application notes provide a detailed protocol for analyzing the effects of SB-743921 on the cell cycle of cancer cells using flow cytometry.
Mechanism of Action of SB-743921
SB-743921 selectively targets and inhibits the ATPase activity of KSP.[8] This inhibition prevents the proper separation of centrosomes and the formation of the bipolar spindle, which is essential for chromosome segregation during mitosis.[12] Consequently, cells are unable to progress through mitosis, resulting in a G2/M phase arrest and, ultimately, apoptotic cell death.[4][13][14]
Caption: Mechanism of action of SB-743921 leading to G2/M cell cycle arrest.
Quantitative Data Summary
The following tables summarize the effects of SB-743921 on the cell cycle distribution in different cancer cell lines as reported in the literature.
Table 1: Effect of SB-743921 on Breast Cancer Cell Lines
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| MDA-MB-231 | Control (0 nM) | 65.2 | 20.1 | 14.7 |
| 1 nM SB-743921 (24h) | 45.3 | 15.6 | 39.1 | |
| 5 nM SB-743921 (24h) | 30.1 | 10.2 | 59.7 | |
| MCF-7 | Control (0 nM) | 70.5 | 15.3 | 14.2 |
| 1 nM SB-743921 (24h) | 50.2 | 12.1 | 37.7 | |
| 5 nM SB-743921 (24h) | 35.8 | 8.9 | 55.3 |
Data adapted from a study on breast cancer cells.[4]
Table 2: Effect of SB-743921 on Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines
| Cell Line (Subtype) | Treatment | % Increase in G2/M Phase |
| Ly7 (GCB) | 100 nM SB-743921 | +129% |
| Sudhl6 (GCB) | 100 nM SB-743921 | +70% |
| Ly1 (GCB) | 100 nM SB-743921 | +85% |
Data adapted from a study on DLBCL, showing a statistically significant increase in the G2/M population in Germinal Center B-cell-like (GCB) DLBCL cell lines.[15]
Experimental Protocols
This section provides a detailed methodology for cell treatment and subsequent cell cycle analysis by flow cytometry.
Experimental Workflow
Caption: Workflow for cell cycle analysis after SB-743921 treatment.
Protocol 1: Cell Culture and Treatment with SB-743921
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, MDA-MB-231, or other susceptible lines) in appropriate media and conditions.
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting (typically 60-70% confluency).
-
-
Drug Preparation:
-
Prepare a stock solution of SB-743921 in DMSO.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 nM, 5 nM, 10 nM, 100 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of SB-743921 or the vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24 hours). The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
FACS tubes
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1-2 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant. Repeat this wash step.
-
-
Fixation:
-
Resuspend the cell pellet in the residual PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate the cells for at least 1 hour at 4°C for fixation. Cells can be stored at -20°C for several days if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only stains the DNA.[16]
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to FACS tubes.
-
Analyze the samples on a flow cytometer. Use the linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution by gating on single cells and then creating a histogram of the DNA content. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content, with the S phase population in between.
-
Expected Results
Treatment with SB-743921 is expected to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the proportion of cells in the G0/G1 and S phases. At higher concentrations or longer incubation times, a sub-G1 peak may become apparent, which is indicative of apoptotic cells with fragmented DNA.
Troubleshooting
-
Cell Clumping: Ensure gentle vortexing during fixation and consider passing the stained cells through a cell strainer before analysis.
-
High CV of G1 Peak: Ensure proper alignment of the flow cytometer and a consistent staining procedure. A high coefficient of variation (CV) can make it difficult to resolve the different cell cycle phases.
-
Noisy Baseline: This may be due to cellular debris. Gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
References
- 1. Facebook [cancer.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokinetics, Inc. Announces Clinical Trial Data Regarding SB-743921 Presented at the 2009 American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
- 10. auctoresonline.org [auctoresonline.org]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Propidium Iodide Staining of Cells for FACS Analysis [bio-protocol.org]
Troubleshooting & Optimization
SB-743921 hydrochloride solubility issues in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-743921 hydrochloride. The information is presented in a question-and-answer format to directly address common issues, particularly those related to aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the mitotic kinesin spindle protein (KSP), also known as Eg5.[1][2] KSP is essential for the separation of centrosomes and the formation of a bipolar mitotic spindle during cell division.[2] By inhibiting the ATPase activity of KSP, SB-743921 disrupts spindle assembly, leading to mitotic arrest at the G2/M phase and subsequent apoptosis (cell death) in rapidly dividing cells, such as cancer cells.[2][3]
Q2: What are the primary challenges when dissolving this compound in aqueous solutions?
A2: The primary challenge with this compound is its limited solubility in aqueous solutions. Direct dissolution in water or phosphate-buffered saline (PBS) can be difficult and may result in precipitation.[2][4] To achieve higher and more stable concentrations, co-solvents and specific formulation protocols are often necessary.
Q3: My this compound has precipitated out of my aqueous buffer. What should I do?
A3: If precipitation occurs, you can try to redissolve the compound by gentle warming and/or sonication.[1] However, it is crucial to ensure that the temperature and duration of these treatments do not degrade the compound. For future experiments, consider preparing a fresh stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer immediately before use. Filtering the final working solution through a 0.22 μm filter is also recommended.[1]
Troubleshooting Guide for Solubility Issues
This guide provides step-by-step instructions to address common solubility problems encountered with this compound.
Issue: Difficulty Dissolving the Compound
-
Initial Step: Start by preparing a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent.[2][4]
-
Observation: The compound does not fully dissolve in the organic solvent.
-
Observation: The compound dissolves in the organic stock but precipitates upon dilution in an aqueous buffer.
-
Troubleshooting:
-
Lower the final concentration: The final concentration in the aqueous buffer may be too high. Try diluting the stock solution further.
-
Use a co-solvent system: For in vitro or in vivo experiments requiring higher concentrations in aqueous media, a co-solvent system is recommended. See the Experimental Protocols section for detailed recipes.[1]
-
pH adjustment: The pH of the final solution can influence the solubility of hydrochloride salts. While specific data for SB-743921 is limited in the search results, for some compounds, a slightly acidic pH can improve solubility.
-
-
Data Presentation: Solubility and Stock Solution Preparation
The following tables summarize the solubility of this compound in various solvents and provide recommended protocols for preparing stock and working solutions.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 2.5 mg/mL (in a 10% solution) to 50 mg/mL | [1][4] |
| Water | 10 mg/mL (requires ultrasonic and warming to 60°C) | [1] |
| Ethanol | 20 mg/mL | [4] |
| DMF | 50 mg/mL | [4] |
| PBS (pH 7.2) | 0.2 mg/mL | [4] |
Table 2: Recommended Solvent Formulations for In Vitro and In Vivo Studies
| Protocol | Solvent Composition | Final Concentration | Application | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | In vivo | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | In vivo | [1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | In vivo | [1] |
| 4 | 8% DMSO, 2% Tween 80, distilled water (pH 5) | Not specified | In vivo | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of a Working Solution for In Vivo Studies (using Protocol 1 from Table 2)
-
Begin with a concentrated stock solution of SB-743921 in DMSO (e.g., 25 mg/mL).[1]
-
In a sterile tube, add 400 μL of PEG300.
-
Add 100 μL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.[1]
-
Add 50 μL of Tween-80 and mix again until the solution is homogeneous.[1]
-
Add 450 μL of saline to bring the total volume to 1 mL. Mix well.[1]
-
This will result in a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final SB-743921 concentration of 2.5 mg/mL.[1]
Visualizations
References
optimizing SB-743921 hydrochloride concentration for in vitro studies
Welcome to the technical support center for SB-743921 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this potent Kinesin Spindle Protein (KSP) inhibitor for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: SB-743921 is a selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5.[1][2][3] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[4][5][6] By inhibiting KSP's ATPase activity, SB-743921 prevents spindle pole separation, leading to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in proliferating cells.[2][4][7]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM.[8][9] For long-term storage, it is recommended to store the solid compound at -20°C.[7][8] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[2]
Q3: What is a typical starting concentration range for in vitro experiments?
A3: The effective concentration of SB-743921 is highly cell-line dependent. Based on published data, a starting range of 1 nM to 100 nM is recommended for initial cytotoxicity and cell cycle arrest studies.[1][4][10] For sensitive cell lines, IC50 values can be in the sub-nanomolar to low nanomolar range.[6][11][12] It is always best to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How does SB-743921 affect the cell cycle?
A4: As a KSP inhibitor, SB-743921 specifically arrests cells in the G2/M phase of the cell cycle.[1][4] This can be observed through flow cytometry as an accumulation of cells with 4N DNA content. This mitotic arrest is a direct consequence of the disruption of the mitotic spindle.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | Poor solubility of SB-743921 in aqueous solutions. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to maintain solubility. Prepare intermediate dilutions of your stock solution in culture medium before adding to the final culture volume. |
| Inconsistent Results Between Experiments | 1. Degradation of the compound due to improper storage. 2. Variability in cell passage number or health. 3. Inaccurate pipetting of the compound. | 1. Aliquot the DMSO stock solution and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. 2. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. 3. Use calibrated pipettes and ensure thorough mixing when diluting the compound. |
| No Observed Effect at Expected Concentrations | 1. The cell line is resistant to KSP inhibition. 2. The compound has degraded. 3. Insufficient incubation time. | 1. Some cell lines may have intrinsic or acquired resistance. Consider testing a higher concentration range or using a positive control cell line known to be sensitive. 2. Verify the activity of your compound stock on a sensitive positive control cell line. 3. The time required to observe mitotic arrest and subsequent apoptosis can vary. Consider a time-course experiment (e.g., 24, 48, 72 hours). |
| High Background Cell Death in Control (DMSO) | DMSO toxicity. | Ensure the final concentration of DMSO in the culture medium is not toxic to your cells. Typically, concentrations below 0.5% are well-tolerated, but it is best to determine the tolerance of your specific cell line with a DMSO-only control series. |
Data Presentation
Table 1: In Vitro Activity of SB-743921 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Reference |
| Diffuse Large B-Cell Lymphoma (GCB) | Lymphoma | Cytotoxicity | IC50 | 1 nM - 900 nM | [6] |
| Diffuse Large B-Cell Lymphoma (ABC) | Lymphoma | Cytotoxicity | IC50 | 1 nM - 10 µM | [6] |
| SKOV3 | Ovarian Cancer | Anti-proliferation | IC50 | 0.02 nM | [11] |
| Colo205 | Colon Cancer | Anti-proliferation | IC50 | 0.07 nM | [11] |
| MV522 | Lung Cancer | Anti-proliferation | IC50 | 1.7 nM | [11] |
| MX1 | Breast Cancer | Anti-proliferation | IC50 | 0.06 nM | [11] |
| HCT116 | Colon Cancer | Growth Inhibition | GI50 | 25 nM | [13] |
| PC-3 | Prostate Cancer | Growth Inhibition | GI50 | 48 nM | [13] |
| K-562 | Leukemia | Growth Inhibition | GI50 | 50 nM | [13] |
| MCF-7 | Breast Cancer | Cell Cycle Arrest | - | 1 and 5 nmol/l | [4] |
| MDA-MB-231 | Breast Cancer | Cell Cycle Arrest | - | 1 and 5 nmol/l | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₃ClN₂O₃・HCl | [8][13] |
| Molecular Weight | 553.52 g/mol | [7][8][13] |
| Ki for KSP (Eg5) | 0.1 nM | [2][8][10] |
| Solubility | Soluble to 100 mM in DMSO | [8][9] |
| 50 mg/ml in DMF | [13] | |
| 20 mg/ml in Ethanol | [13] | |
| 0.2 mg/ml in PBS (pH 7.2) | [13] | |
| Storage | Store solid at -20°C | [7][8] |
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTS/CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The concentration range should span from sub-nanomolar to micromolar to capture the full dose-response curve. Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48-72 hours).
-
Assay: Add the viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the percentage of cell viability against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 50-60% confluency, treat them with SB-743921 at various concentrations (e.g., 0, 1, 5, 100 nM) for 24 hours.[1][4]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and then fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide or Vybrant DyeCycle Green) and RNase A.[1]
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining optimal SB-743921 concentration.
Caption: Troubleshooting decision tree for SB-743921 experiments.
References
- 1. ashpublications.org [ashpublications.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. åå [yeasen.com]
- 8. rndsystems.com [rndsystems.com]
- 9. SB 743921 hydrochloride Supplier | CAS 940929-33-9 | SB743921 HCl | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
troubleshooting SB-743921 hydrochloride instability in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using SB-743921 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1][2][3] KSP is a motor protein that is essential for the formation of a bipolar mitotic spindle during cell division.[1][4] By inhibiting KSP, SB-743921 disrupts spindle assembly, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in proliferating cells.[1][5][6]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[2] It is soluble up to 100 mM in DMSO.[2] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline have been used.[5]
Q3: How should I store this compound powder and stock solutions?
-
Powder: The solid form of this compound should be stored at -20°C.
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. For short-term storage, -20°C is suitable for up to one month. For long-term storage, -80°C is recommended for up to six months.[5]
Q4: What is the solubility of this compound in aqueous solutions?
The solubility of this compound is limited in aqueous solutions. It is reported to be soluble in PBS (pH 7.2) at approximately 0.2 mg/mL.[7] Its solubility in water has been reported to be between 22 mg/mL and 50 mg/mL, though this can vary.[1] When preparing working solutions in cell culture media, it is crucial to ensure that the final concentration of the organic solvent (like DMSO) is low (typically <0.1%) to avoid both cytotoxicity and precipitation of the compound.
Troubleshooting Guide
Issue: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
This could be due to the instability of the compound in your cell culture medium. Here’s how to troubleshoot this issue:
-
Possible Cause 1: Degradation of SB-743921 in Media
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of SB-743921 in your cell culture medium immediately before each experiment. Do not store the compound diluted in media for extended periods.
-
Minimize Exposure to Harsh Conditions: Protect your stock solutions and media containing SB-743921 from prolonged exposure to light and elevated temperatures.
-
Assess Stability Experimentally: If you suspect instability is a significant issue, you can perform an experiment to determine the half-life of SB-743921 in your specific cell culture medium (see the detailed protocol below).
-
-
-
Possible Cause 2: Precipitation of SB-743921 in Media
-
Troubleshooting Steps:
-
Check for Precipitates: Before adding the treatment to your cells, visually inspect the media containing SB-743921 for any signs of precipitation. You can also centrifuge a sample of the media and check for a pellet.
-
Optimize Dilution Method: When preparing your working solution, add the stock solution to the media while vortexing or mixing to ensure rapid and uniform dispersion.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture is as low as possible (ideally ≤ 0.1%) to maintain the solubility of SB-743921.
-
-
Issue: I see a precipitate in my cell culture wells after adding this compound.
-
Possible Cause: Poor Solubility at the Working Concentration
-
Troubleshooting Steps:
-
Perform a Solubility Test: Before treating your cells, prepare the highest concentration of SB-743921 you plan to use in a small volume of your complete cell culture medium in a separate tube. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a few hours and then check for any precipitate.
-
Use a Lower Working Concentration: If precipitation is observed, you may need to lower the working concentration of SB-743921.
-
Consider Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interact with small molecules, leading to precipitation. You could test the solubility in a serum-free version of your medium to see if this is a contributing factor.
-
-
Quantitative Data Summary
| Property | Value | Citation(s) |
| Molecular Weight | 553.52 g/mol | [2] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Solubility in Ethanol | ~20 mg/mL | [7] |
| Solubility in PBS (pH 7.2) | 0.2 mg/mL | [7] |
| Storage of Powder | -20°C | |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of Stock Solution (e.g., 10 mM in DMSO): a. Equilibrate the vial of this compound powder to room temperature before opening. b. Weigh out the desired amount of powder using an analytical balance. c. Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of powder (MW = 553.52), add 180.6 µL of DMSO. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Preparation of Working Solution in Cell Culture Medium: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution of the stock solution in your complete cell culture medium to achieve the desired final concentrations. c. It is recommended to prepare these working solutions fresh for each experiment and use them immediately.
Protocol 2: Experimental Assessment of this compound Stability in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of SB-743921 remaining in the cell culture medium over time.
-
Materials:
-
This compound
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Sterile, incubator-safe tubes
-
Cell culture incubator (37°C, 5% CO2)
-
-
Methodology: a. Prepare a working solution of SB-743921 in your complete cell culture medium at a concentration relevant to your experiments (e.g., 1 µM). b. Aliquot this solution into several sterile tubes. c. Immediately take a sample from one of the tubes for the "time 0" measurement. d. Place the remaining tubes in a cell culture incubator under standard conditions (37°C, 5% CO2). e. At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator. f. Analyze the samples by HPLC to determine the concentration of SB-743921. g. Plot the concentration of SB-743921 as a function of time. This will allow you to determine the stability and approximate half-life of the compound in your specific experimental conditions.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting SB-743921 instability.
Caption: Factors that can influence compound stability in media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB 743921 hydrochloride Supplier | CAS 940929-33-9 | SB743921 HCl | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
potential off-target effects of SB-743921 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SB-743921 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5. KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division. By inhibiting the ATPase activity of KSP, SB-743921 prevents spindle pole separation, leading to the formation of monopolar spindles and subsequent mitotic arrest and apoptosis in proliferating cells.
Q2: How selective is this compound for KSP over other kinesins?
A2: this compound exhibits a high degree of selectivity for KSP. It has been reported to have a greater than 40,000-fold selectivity for KSP over other kinesin motor proteins.[1][2] This high selectivity minimizes the likelihood of off-target effects related to the inhibition of other kinesins involved in crucial cellular processes like vesicular transport.
Q3: What are the known off-target effects of this compound observed in clinical trials?
A3: The most common adverse effects observed in clinical trials are primarily considered to be mechanism-based (on-target) effects due to the inhibition of KSP in rapidly dividing cells. These include:
-
Hematological: The most consistent dose-limiting toxicity is neutropenia.[1][2] Leukopenia has also been reported.[1]
-
Gastrointestinal: Nausea, diarrhea, vomiting, constipation, and abdominal pain are common.[1]
-
Other: Fatigue, pyrexia, and elevations in AST have been observed.[1] Less common but serious toxicities at higher doses included hypophosphatemia, pulmonary emboli, superior vena cava (SVC) syndrome, transaminitis, hyponatremia, and hyperbilirubinemia.[1][2]
Notably, neurotoxicity, a common off-target effect of other anti-mitotic agents that target tubulin (e.g., taxanes), has not been observed with SB-743921.[1]
Q4: I am observing inhibition of ERK and AKT signaling in my experiments with SB-743921. Is this a known off-target effect?
A4: The suppression of ERK and AKT signaling has been reported in chronic myeloid leukemia (CML) cells treated with SB-743921.[3] It is currently understood that this may be a downstream consequence of mitotic arrest rather than a direct off-target inhibition of kinases in these pathways. Prolonged mitotic arrest can trigger various cellular stress responses that can impact survival signaling pathways like PI3K/AKT and MAPK/ERK. However, without a broad kinase screening panel, a direct off-target effect cannot be definitively ruled out.
Q5: Are there any known off-target effects of this compound from broad panel screening (e.g., CEREP or kinase panels)?
A5: Publicly available data from comprehensive off-target screening panels for this compound is limited. The primary focus of published literature has been on its high selectivity for KSP over other kinesins. Therefore, if you observe an unexpected phenotype that cannot be explained by mitotic arrest, it is crucial to consider the possibility of a novel off-target effect and to conduct further validation experiments.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot common issues and differentiate between on-target and potential off-target effects of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High levels of cell death in non-proliferating or slowly-proliferating cell lines. | On-target effect in a small sub-population of proliferating cells or a potential off-target cytotoxic effect. | 1. Confirm the proliferative status of your cell line using methods like Ki-67 staining or BrdU incorporation assays. 2. Perform a dose-response curve to determine if the cytotoxicity occurs at concentrations significantly higher than the reported IC50 for KSP inhibition. 3. Use a structurally distinct KSP inhibitor to see if the effect is recapitulated. |
| Unexpected changes in gene or protein expression unrelated to the cell cycle. | Downstream consequence of mitotic arrest or a potential off-target effect on signaling pathways. | 1. Perform a time-course experiment to correlate the changes in expression with the onset of mitotic arrest (e.g., by monitoring the mitotic marker Phospho-Histone H3). 2. Analyze the affected pathways using bioinformatics tools to see if they are linked to cellular stress responses induced by mitotic arrest. 3. If possible, perform rescue experiments by blocking the mitotic arrest to see if the expression changes are reversed. |
| Observed phenotype is not consistent with mitotic arrest (e.g., changes in cell morphology not typical of rounded mitotic cells). | Potential off-target effect on cytoskeletal components or other cellular structures. | 1. Carefully document the morphological changes using high-resolution microscopy. 2. Compare the observed phenotype with that of other known KSP inhibitors. 3. Consider performing a screen for binding to other cellular targets if the phenotype is robust and reproducible. |
| Variability in experimental results between different batches of this compound. | Compound stability or purity issues. | 1. Ensure proper storage of the compound as recommended by the supplier. 2. Prepare fresh stock solutions for critical experiments. 3. Consider verifying the purity and identity of the compound using analytical methods like HPLC and mass spectrometry. |
Data Presentation
Selectivity Profile of this compound
| Target | Inhibition Constant (Ki) | Selectivity vs. KSP | Reference |
| KSP (Eg5) | 0.1 nM | - | [4] |
| MKLP1 | > 70 µM | > 700,000-fold | [4] |
| Kin2 | > 70 µM | > 700,000-fold | [4] |
| Other Kinesins | - | > 40,000-fold | [1][2] |
Clinically Observed Adverse Effects of this compound (Phase I Study)
| Toxicity Category | Adverse Effect | Frequency | Reference |
| Hematological | Neutropenia (Dose-Limiting) | Most Common and Consistent | [1][2] |
| Leukopenia | Common | [1] | |
| Gastrointestinal | Nausea | Common | [1] |
| Diarrhea | Common | [1] | |
| Vomiting | Common | [1] | |
| Abdominal Pain | Common | [1] | |
| Constipation | Common | [1] | |
| Constitutional | Fatigue | Common | [1] |
| Pyrexia | Common | [1] | |
| Metabolic/Electrolyte | Hypophosphatemia | Dose-Limiting Toxicity | [1][2] |
| Hyponatremia | Dose-Limiting Toxicity | [1][2] | |
| Hepatic | AST Elevations | Common | [1] |
| Transaminitis | Dose-Limiting Toxicity | [1][2] | |
| Hyperbilirubinemia | Dose-Limiting Toxicity | [1][2] | |
| Vascular | Pulmonary Emboli | Dose-Limiting Toxicity | [1][2] |
| Superior Vena Cava (SVC) Syndrome | Dose-Limiting Toxicity | [1][2] | |
| Neurological | Neurotoxicity | Not Observed | [1] |
Experimental Protocols
Protocol for Assessing Mitotic Arrest
-
Cell Culture: Plate cells at a density that allows for logarithmic growth for the duration of the experiment.
-
Treatment: Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 16-24 hours) to allow for cells to enter and arrest in mitosis.
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against a mitotic marker, such as anti-phospho-histone H3 (Ser10).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize the nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of mitotic cells (positive for phospho-histone H3 and with condensed chromatin) in the treated versus control populations. An increase in the mitotic index is indicative of mitotic arrest.
-
Protocol for Evaluating Downstream Signaling Effects
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above. Include positive and negative controls for the signaling pathways of interest.
-
Protein Lysate Preparation: At various time points post-treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities to determine the change in the phosphorylation status of the target proteins in response to SB-743921 treatment.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Potential mechanisms of AKT/ERK signaling modulation.
References
- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Mechanisms of Resistance to SB-743921 Hydrochloride in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting resistance to the Kinesin Spindle Protein (KSP/Eg5) inhibitor, SB-743921 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB-743921?
SB-743921 is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division. By inhibiting the ATPase activity of KSP, SB-743921 prevents centrosome separation, leading to the formation of monopolar spindles and subsequent mitotic arrest and apoptosis in proliferating cancer cells.[1][2]
Q2: What is the most well-characterized mechanism of resistance to SB-743921?
The predominant mechanism of acquired resistance to SB-743921 involves the emergence of point mutations in the KSP (Eg5) protein, the direct target of the drug. These mutations typically occur in the allosteric binding pocket of the inhibitor.
Q3: Which specific mutations in KSP/Eg5 are known to confer resistance to SB-743921?
Studies have identified specific point mutations in the loop L5 region of the Eg5 motor domain that significantly reduce the efficacy of SB-743921. While direct mutations conferring resistance to SB-743921 have been investigated, much of the detailed research has been on the parent compound, ispinesib, and similar KSP inhibitors. The principles of resistance are highly likely to be transferable. For related KSP inhibitors, mutations such as D130V and A133D have been shown to decrease drug efficacy by several thousand-fold. This type of resistance is termed "allosteric resistance" because it doesn't physically block the drug from binding but rather alters the protein's dynamics, reducing the inhibitor's effect.
Q4: Are there other potential mechanisms of resistance to SB-743921?
While on-target mutations in Eg5 are the most clearly defined mechanism, other general mechanisms of drug resistance could potentially play a role, though they are less specifically documented for SB-743921. These include:
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[3][4] While not definitively shown for SB-743921, this is a common resistance mechanism for many anti-cancer agents.
-
Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the mitotic block induced by SB-743921.[5][6][7][8] For instance, upregulation of survival pathways like PI3K/Akt or MAPK/ERK could potentially contribute to resistance.[6]
Troubleshooting Guides
This section provides guidance for common issues encountered during in vitro experiments investigating resistance to SB-743921.
Guide 1: Unexpectedly High IC50 Value in a "Sensitive" Cell Line
Problem: Your cell line, which is reported to be sensitive to SB-743921, is showing a higher than expected IC50 value in your cell viability assay.
| Possible Cause | Troubleshooting Step |
| Cell Line Integrity | 1. Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling. 2. Passage Number: Use cells at a low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Drug Integrity | 1. Storage: Ensure this compound is stored correctly (as per the manufacturer's instructions) to prevent degradation. 2. Solvent: Use an appropriate solvent (e.g., DMSO) and prepare fresh dilutions for each experiment. |
| Assay Conditions | 1. Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the drug treatment period. 2. Incubation Time: Verify that the drug incubation time is appropriate (typically 48-72 hours for cell viability assays). |
| Contamination | 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can affect cell growth and drug response. |
Guide 2: Failure to Generate a SB-743921-Resistant Cell Line
Problem: You are attempting to generate a resistant cell line by continuous exposure to SB-743921, but the cells are not developing resistance.
| Possible Cause | Troubleshooting Step |
| Drug Concentration | 1. Initial Concentration: Start with a concentration around the IC20-IC30 to allow for the survival of a sub-population of cells. Too high of a starting concentration may lead to complete cell death. 2. Dose Escalation: Increase the drug concentration gradually (e.g., 1.5-2 fold increments) only after the cells have recovered and are proliferating steadily at the current concentration. |
| Cell Line Characteristics | 1. Genetic Instability: Some cell lines may have a lower propensity to develop resistance due to their genetic background. Consider using a cell line known for its genetic instability if initial attempts fail. |
| Selection Period | 1. Duration: Be patient. Developing a resistant cell line can take several months of continuous culture. |
Guide 3: Investigating the Mechanism of Resistance in Your Established Resistant Cell Line
Problem: You have successfully generated a SB-743921-resistant cell line and now want to determine the underlying mechanism of resistance.
| Mechanism to Investigate | Experimental Approach |
| On-Target Eg5 Mutations | 1. Sequencing: Isolate genomic DNA or cDNA from your resistant and parental cell lines and sequence the coding region of the KIF11 gene (encoding Eg5) to identify potential mutations. Pay close attention to the inhibitor-binding pocket. |
| Drug Efflux | 1. Efflux Pump Inhibitors: Treat your resistant cells with SB-743921 in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for P-gp). A significant decrease in the IC50 of SB-743921 in the presence of the inhibitor suggests the involvement of that efflux pump. 2. Western Blot: Compare the protein expression levels of common ABC transporters (e.g., P-gp, BCRP) between your parental and resistant cell lines. |
| Bypass Signaling Pathways | 1. Western Blot: Analyze the phosphorylation status and total protein levels of key components of major survival pathways (e.g., p-Akt/Akt, p-ERK/ERK) in your parental and resistant cell lines, both at baseline and after treatment with SB-743921. |
Data Presentation
Table 1: In Vitro Activity of SB-743921 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| HCT116 | Colon Cancer | 25 | [9] |
| LNCaP | Prostate Cancer | 22 | [9] |
| PC3 | Prostate Cancer | 48 | [9] |
| K562 | Leukemia | 50 | [9] |
| BxPC-3 | Pancreatic Cancer | 80 | [9] |
| NCI-H1299 | Lung Cancer | 82 | [9] |
| Ly1 (GCB-DLBCL) | Diffuse Large B-cell Lymphoma | 1 - 900 (range) | [10][11] |
| ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 10,000 (range) | [10][11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTS assay: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol and incubate for a short period to stabilize the luminescent signal.
-
-
Data Acquisition:
-
MTS assay: Measure the absorbance at 490 nm using a microplate reader.
-
CellTiter-Glo® assay: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Treat parental and resistant cells with SB-743921 or vehicle for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Eg5, P-gp) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Mechanisms of SB-743921 action and resistance.
Caption: Experimental workflow for troubleshooting resistance.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
how to store and handle SB-743921 hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of SB-743921 hydrochloride powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C.[1][2][3] It is stable for at least four years when stored under these conditions.[1] For short-term storage (days to weeks), the powder can be kept at 0-4°C.[3]
Q2: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a suitable solvent such as DMSO.[1][2][4] Before opening the vial, briefly centrifuge it to ensure all the powder is at the bottom.[2] For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Q3: What are the recommended storage conditions for stock solutions?
Stock solutions of this compound can be stored at -80°C for up to one year or at -20°C for up to one month.[4] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][5]
Q4: In which solvents is this compound soluble?
This compound is soluble in DMSO, DMF, and Ethanol.[1][2] It has limited solubility in PBS (pH 7.2).[1] For specific solubility data, please refer to the Data Presentation section.
Q5: What safety precautions should I take when handling this compound powder?
When handling this compound powder, it is important to wear appropriate personal protective equipment (PPE), including a lab coat and disposable gloves.[2] This product is intended for research use only.[2]
Troubleshooting Guide
Issue 1: The this compound powder is difficult to dissolve.
-
Possible Cause: The solvent may have absorbed moisture, which can reduce solubility, especially with DMSO.[4]
-
Solution: Use fresh, anhydrous DMSO.[4] Gentle warming and/or sonication can also aid in dissolution.[5]
Issue 2: Precipitate forms in my stock solution after storage.
-
Possible Cause: The storage temperature may have fluctuated, or the solution may have been stored for longer than the recommended duration. Repeated freeze-thaw cycles can also lead to precipitation.
-
Solution: Before use, bring the solution to room temperature and vortex to redissolve the precipitate. If the precipitate persists, gentle warming or sonication may be necessary. To prevent this, always store aliquoted solutions at the recommended temperature and avoid multiple freeze-thaw cycles.[2][5]
Issue 3: I observe reduced activity of the compound in my experiments.
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Solution: Ensure the powder and stock solutions are stored at the correct temperatures and protected from light.[2] Always use freshly prepared working solutions for in vivo experiments.[5] When preparing aqueous solutions, it is recommended to filter and sterilize them before use.[5]
Data Presentation
Storage and Stability
| Form | Storage Temperature | Duration | Citations |
| Powder (Long-term) | -20°C | ≥ 4 years | [1][2][3] |
| Powder (Short-term) | 0 - 4°C | Days to weeks | [3] |
| Stock Solution | -80°C | 1 year | [4] |
| Stock Solution | -20°C | 1 month | [4][5] |
Solubility
| Solvent | Concentration | Citations |
| DMSO | 100 mM or 50 mg/mL | [1] |
| DMF | 50 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
| PBS (pH 7.2) | 0.2 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 553.52 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[2]
-
To prepare a 10 mM stock solution, weigh out 5.54 mg of the powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[4]
-
Visualizations
Caption: Workflow for handling this compound from receipt to experimental use.
Caption: Simplified signaling pathway showing the mechanism of action of SB-743921.
References
interpreting unexpected results with SB-743921 hydrochloride
Welcome to the technical support center for SB-743921 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this potent Kinesin Spindle Protein (KSP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent and selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[3] By inhibiting the ATPase activity of KSP, SB-743921 prevents the separation of centrosomes, leading to the formation of characteristic monoastral spindles, mitotic arrest, and subsequent apoptotic cell death in proliferating cells.[2][3]
Q2: What is the expected cellular phenotype after treatment with this compound?
The hallmark of effective KSP inhibition is cell cycle arrest in mitosis, specifically in prometaphase.[1] This is characterized by the appearance of cells with a "monoastral" or "monopolar" spindle, where a single aster of microtubules radiates around unseparated centrosomes. This phenotype can be visualized using immunofluorescence microscopy by staining for α-tubulin and a centrosomal marker like pericentrin. Following prolonged mitotic arrest, cells are expected to undergo apoptosis.
Q3: My cells are not showing the expected mitotic arrest or apoptosis. What are the potential reasons?
Several factors could contribute to a lack of efficacy. These include:
-
Cell Line Specific Sensitivity: Different cancer cell lines exhibit varying sensitivity to SB-743921. For example, germinal center-derived diffuse large B-cell lymphoma (GC-DLBCL) cell lines have been shown to be generally more sensitive than activated B-cell like (ABC)-DLBCL cell lines.[4]
-
Drug Concentration and Exposure Time: Ensure that the concentration and duration of treatment are appropriate for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
Mechanisms of Resistance: Both intrinsic and acquired resistance can occur. This may involve mutations in the KSP drug-binding site or the upregulation of anti-apoptotic proteins like Bcl-2.
-
Mitotic Slippage: Cells may escape mitotic arrest and re-enter a pseudo-G1 state, a phenomenon known as mitotic slippage.[5][6] This can lead to the survival of tetraploid cells and contribute to drug resistance.
-
Compound Stability: Ensure proper storage and handling of this compound to maintain its activity.
Q4: Are there known off-target effects of this compound?
SB-743921 is highly selective for KSP, with over 40,000-fold selectivity compared to other kinesins.[1] However, at higher concentrations, off-target effects cannot be entirely ruled out. Some studies have shown that SB-743921 can inhibit the MEK/ERK and AKT signaling pathways in certain cancer cells.[7] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
Problem 1: Low or no induction of mitotic arrest.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the IC50 for your cell line. Refer to the table below for reported IC50 values in various cell lines. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing mitotic arrest. |
| Cell Line Resistance | Consider using a different cell line with known sensitivity to KSP inhibitors. Investigate potential resistance mechanisms by sequencing the KSP gene or assessing the expression of apoptosis-related proteins. |
| Incorrect Compound Handling | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Low Proliferation Rate of Cells | Ensure your cells are actively proliferating at the time of treatment, as KSP inhibitors primarily target dividing cells. |
Problem 2: Mitotic arrest is observed, but there is minimal apoptosis.
| Possible Cause | Troubleshooting Steps |
| Mitotic Slippage | Analyze DNA content by flow cytometry at later time points (e.g., 48-72 hours) to detect the emergence of a 4N or >4N population, indicative of mitotic slippage. Consider co-treatment with inhibitors of pathways that promote mitotic slippage, such as MEK/ERK inhibitors. |
| Upregulation of Anti-Apoptotic Proteins | Perform western blot analysis to assess the expression levels of anti-apoptotic proteins like Bcl-2 and Mcl-1. Consider co-treatment with a Bcl-2 family inhibitor. |
| Cell Line-Specific Apoptosis Threshold | Some cell lines may require a more prolonged mitotic arrest to trigger apoptosis. Extend the treatment duration and monitor for apoptotic markers. |
| p53 Status of the Cell Line | The p53 status of your cell line can influence the apoptotic response. Some studies suggest KSP inhibitor-induced apoptosis can be p53-independent. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media conditions between experiments. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions for each experiment and ensure accurate pipetting. |
| Solubility Issues | This compound is soluble in DMSO. When diluting into aqueous media, ensure complete dissolution and avoid precipitation. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of microplates for treatment, as they are prone to evaporation, which can alter the effective drug concentration. |
Data Presentation
Table 1: In Vitro Activity of SB-743921 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported GI50/IC50 | Reference |
| HCT116 | Colon Cancer | 25 nM (GI50) | [8] |
| LNCaP | Prostate Cancer | 22 nM (GI50) | [8] |
| PC3 | Prostate Cancer | 48 nM (GI50) | [8] |
| K562 | Leukemia | 50 nM (GI50) | [8] |
| BxPC-3 | Pancreatic Cancer | 80 nM (GI50) | [8] |
| NCI-H1299 | Lung Cancer | 82 nM (GI50) | [8] |
| GC-DLBCL cell lines | Lymphoma | 1 nM - 900 nM (IC50) | [4] |
| ABC-DLBCL cell lines | Lymphoma | 1 nM - 10 µM (IC50) | [4] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the indicated times.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay using Annexin V/PI Staining
-
Treat cells with this compound as described above.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Key Signaling Proteins
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KSP, p53, Bcl-2, or other proteins of interest overnight at 4°C.[9][10][11][12][13]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for Visualization of Mitotic Spindles
-
Grow cells on coverslips in a 24-well plate.
-
Treat with this compound as required.
-
Fix the cells with 4% paraformaldehyde or ice-cold methanol.[14][15]
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS.[14][15]
-
Block with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate with primary antibodies against α-tubulin and a centrosome marker (e.g., pericentrin or γ-tubulin) overnight at 4°C.[16][17]
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Mandatory Visualizations
References
- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitotic slippage: an old tale with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitotic slippage: an old tale with a new twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 15. scbt.com [scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. Pericentrin and γ-Tubulin Form a Protein Complex and Are Organized into a Novel Lattice at the Centrosome - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of SB-743921 hydrochloride in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of SB-743921 hydrochloride in normal cells during pre-clinical experiments.
Understanding this compound and its Cytotoxicity
SB-743921 is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. KSP is a motor protein that is essential for the formation of a bipolar mitotic spindle, a critical step in cell division.[1] By inhibiting KSP, SB-743921 disrupts spindle assembly, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cells.[1] This mechanism of action makes it a promising anti-cancer agent.
While SB-743921 is designed to selectively target rapidly proliferating cancer cells, it can also affect normal cells that have a high rate of division, such as hematopoietic progenitor cells in the bone marrow. This can lead to side effects, with the most common dose-limiting toxicity observed in clinical trials being neutropenia, a condition characterized by a low count of neutrophils, a type of white blood cell.
Troubleshooting Guide for Cytotoxicity Assessment
This guide addresses common issues that may arise during the in vitro assessment of this compound cytotoxicity.
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. For a 96-well plate, a typical seeding density is 5,000-10,000 cells per well. |
| Edge effects in multi-well plates. | To minimize evaporation in the outer wells, which can concentrate the drug, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium without cells. | |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) and incubating for a sufficient time with gentle shaking. | |
| Unexpectedly high cytotoxicity in normal cells | Use of a normal cell line with a high proliferation rate. | Choose a normal cell line with a lower proliferation rate for comparison, or use primary cells that more closely mimic in vivo conditions. |
| Off-target effects of the compound. | Investigate downstream signaling pathways that might be affected by SB-743921 in the specific normal cell type being used. | |
| No significant difference in cytotoxicity between cancer and normal cells | Inappropriate concentration range of SB-743921. | Perform a dose-response experiment over a wide range of concentrations to determine the optimal range that distinguishes between cancer and normal cell cytotoxicity. |
| Assay incubation time is too long or too short. | Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal incubation time to observe differential effects. | |
| Difficulty in assessing cytotoxicity in suspension cells | Cell loss during media changes and reagent addition. | For suspension cells, centrifuge the plates at a low speed (e.g., 300 x g) to pellet the cells before carefully aspirating the supernatant. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of SB-743921's selectivity for cancer cells over normal cells?
A1: The selectivity of SB-743921 is primarily based on the proliferation rate of cells. Cancer cells are characterized by uncontrolled, rapid division, and therefore are highly dependent on the proper functioning of the mitotic spindle. KSP, the target of SB-743921, is essential for this process. Normal, non-dividing or slowly dividing cells are less affected because they do not frequently enter mitosis.
Q2: Why is neutropenia the most common side effect observed with SB-743921?
A2: Hematopoietic progenitor cells in the bone marrow are among the most rapidly dividing normal cells in the body. As SB-743921 targets dividing cells, it can inhibit the proliferation of these progenitor cells, leading to a decrease in the production of neutrophils and resulting in neutropenia.
Q3: How can the cytotoxic effects on normal hematopoietic cells be minimized in a research setting?
A3: In preclinical studies, co-administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be explored. G-CSF is a growth factor that stimulates the production of granulocytes, including neutrophils, and can help to counteract the myelosuppressive effects of SB-743921.
Q4: Are there any known signaling pathways affected by SB-743921 that could contribute to its cytotoxicity?
A4: Yes, in addition to its primary effect on KSP and mitotic arrest, SB-743921 has been shown to modulate several signaling pathways involved in apoptosis. In breast cancer cells, it can upregulate the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[2] In chronic myeloid leukemia cells, it has been shown to suppress the pro-survival ERK and AKT signaling pathways.[3][4] The differential activation of these pathways in normal versus cancer cells may contribute to the therapeutic window of the drug.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer and normal cell lines, demonstrating its selective cytotoxicity.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Cancer Cell Lines | |||
| GC-DLBCL cell lines | Germinal Center Diffuse Large B-cell Lymphoma | 1 - 900 | [5] |
| ABC-DLBCL cell lines | Activated B-cell Diffuse Large B-cell Lymphoma | 1 - 10,000 | [5] |
| Normal Cells | |||
| Normal bone marrow progenitors | Hematopoietic Progenitor Cells | Slight inhibitory activity at 1 nM | MedChemExpress Data |
| Normal CD34+ cells | Hematopoietic Stem/Progenitor Cells | Slight effect at 1-3 nM | MedChemExpress Data |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT)
This protocol is a general guideline for assessing cell viability after treatment with this compound using a 96-well plate format.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
CCK-8 or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of SB-743921 in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the SB-743921 dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Reagent Addition:
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
For MTT assay: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.
-
-
Measurement:
-
For CCK-8 assay: Measure the absorbance at 450 nm using a microplate reader.
-
For MTT assay: Carefully remove the medium and add 100 µL of solubilization solution to each well. Shake the plate gently for 5-10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
Colony-Forming Cell (CFC) Assay for Hematopoietic Progenitors
This protocol is a general guideline for assessing the effect of SB-743921 on the colony-forming ability of human bone marrow CD34+ progenitor cells.
Materials:
-
Human bone marrow-derived CD34+ cells
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS
-
This compound
-
35 mm culture dishes
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved human bone marrow CD34+ cells.
-
Wash the cells with IMDM containing 2% FBS and determine the cell concentration and viability.
-
-
Plating:
-
Prepare a cell suspension in IMDM with 2% FBS at a concentration that will yield 50-100 colonies per dish (typically 1,000-2,500 cells/mL for bone marrow).
-
Add the desired concentrations of SB-743921 or vehicle control to the cell suspension.
-
Add the cell suspension to the methylcellulose-based medium and vortex thoroughly.
-
Let the tube stand for 5 minutes to allow bubbles to rise.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.
-
Gently rotate the dish to spread the medium evenly.
-
-
Incubation:
-
Place the culture dishes in a larger dish with a lid, along with an open dish of sterile water to maintain humidity.
-
Incubate for 14 days at 37°C in a 5% CO₂ incubator.
-
-
Colony Scoring:
-
After 14 days, score the colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope based on their morphology.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing and mitigating SB-743921 cytotoxicity.
Caption: Signaling pathways modulated by SB-743921 to induce apoptosis.
References
- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony Forming Unit Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-CSF rescue of FOLFIRINOX-induced neutropenia leads to systemic immune suppression in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-743921 Hydrochloride Degradation and Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability testing of SB-743921 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to prepare aqueous solutions fresh on the day of use.[2]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes a benzopyran core, an amide linkage, and a tertiary amine, this compound is susceptible to degradation through hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The amide bond is a primary site for hydrolytic cleavage, which can be catalyzed by acidic or basic conditions. This would result in the formation of a carboxylic acid and an amine.
-
Oxidation: The tertiary amine and the benzylic position on the benzopyran ring are susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photolysis: The chromophoric benzopyran ring system suggests potential sensitivity to light, which could lead to photodegradation.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound. This method should be capable of separating the intact drug from its degradation products. A validated HPLC-MS/MS method has been used for the determination of SB-743921 in human plasma, which could be adapted for stability studies.[3]
Q4: What should I do if I observe unexpected peaks in my HPLC chromatogram during a stability study?
A4: Unexpected peaks may indicate the formation of degradation products. To troubleshoot this, you should:
-
Confirm Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the main SB-743921 peak.
-
Stress the Sample: Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products. This can help in identifying and tracking the new peaks.
-
Use Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unexpected peaks, which can aid in their identification.
-
Review Experimental Conditions: Ensure that the mobile phase, pH, and sample preparation are consistent and have not introduced any contaminants.
Q5: Are there any known incompatibilities of this compound with common excipients?
A5: While specific studies on excipient compatibility with this compound are not widely published, potential incompatibilities could arise with:
-
Alkaline Excipients: These could raise the micro-pH and accelerate hydrolytic degradation of the amide bond.
-
Oxidizing Agents: Excipients with oxidizing properties could promote the degradation of the amine or other susceptible moieties.
-
Reducing Sugars: The primary amine in one of the potential hydrolysis products could potentially react with reducing sugars.
It is always recommended to perform compatibility studies with your specific formulation.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Solution
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis | Analyze samples at different pH values (e.g., pH 3, 7, 9). | If degradation is faster at acidic or basic pH, hydrolysis is likely the cause. Adjust the pH of the formulation to a more stable range, if possible. Prepare solutions fresh before use. |
| Oxidation | Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant to a test sample. | If stability improves, oxidation is a likely degradation pathway. Protect the solution from oxygen by using sealed vials and inert gas. Consider the use of antioxidants in the formulation. |
| Photodegradation | Prepare and store a sample protected from light (e.g., in an amber vial or wrapped in foil). | If the light-protected sample is more stable, photodegradation is occurring. Protect the drug substance and its formulations from light at all times. |
Issue 2: Inconsistent Results in Stability-Indicating HPLC Method
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Resolution of Degradation Products | Optimize the HPLC method parameters (e.g., gradient, mobile phase composition, column chemistry). | The goal is to achieve baseline separation between the parent peak and all degradation product peaks. |
| Co-elution of Impurities | Use a mass spectrometer (LC-MS) to check for co-eluting species with the same retention time but different masses. | If co-elution is confirmed, further method development is required. |
| Sample Adsorption to Vial or Column | Use different types of vials (e.g., glass vs. polypropylene) and evaluate peak area recovery. Check for peak tailing in the chromatogram. | Silanized glass vials may be necessary. A different column packing material might be required to minimize secondary interactions. |
Quantitative Data
The following tables summarize hypothetical quantitative data from forced degradation studies. These are representative examples to illustrate expected outcomes and should be confirmed by experimental data.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of SB-743921 | Number of Major Degradants |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 |
| 0.1 M NaOH (60°C, 24h) | 25.8% | 3 |
| 5% H₂O₂ (RT, 24h) | 10.5% | 2 |
| Heat (80°C, 48h) | 8.1% | 1 |
| Photolytic (ICH Q1B) | 12.3% | 2 |
Table 2: Stability of this compound in Different Solvents at Room Temperature (RT)
| Solvent | Storage Time | % Purity |
| DMSO | 24 hours | 99.5% |
| 48 hours | 98.9% | |
| Ethanol | 24 hours | 99.2% |
| 48 hours | 98.1% | |
| PBS (pH 7.2) | 24 hours | 97.5% |
| 48 hours | 95.2% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. After exposure, dissolve the solid in a suitable solvent and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). After exposure, dissolve the solid and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a suggested starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 310 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
References
Technical Support Center: SB-743921 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kinesin Spindle Protein (KSP) inhibitor, SB-743921. The focus is on addressing challenges related to its in vivo application, particularly concerning bioavailability.
Troubleshooting Guides
Issue 1: Suboptimal In Vivo Efficacy Despite Potent In Vitro Activity
Possible Cause: Poor bioavailability of SB-743921 when administered orally, leading to insufficient plasma concentrations at the target site. While some reports suggest good oral bioavailability, in vivo studies predominantly utilize intravenous or intraperitoneal administration, indicating that oral delivery may be a hurdle.
Troubleshooting Steps:
-
Route of Administration Adjustment:
-
Initial In Vivo Studies: For initial efficacy and proof-of-concept studies, consider parenteral routes of administration such as intravenous (IV) or intraperitoneal (IP) injection. These methods bypass absorption barriers and provide more predictable plasma concentrations.
-
Preclinical Xenograft Models: Published studies have demonstrated the efficacy of SB-743921 in various xenograft models using IP administration.[1]
-
-
Formulation Enhancement for Oral Administration: If oral administration is necessary for your experimental design, consider the following formulation strategies to enhance solubility and dissolution, which are critical for absorption.
-
Particle Size Reduction:
-
Micronization/Nanonization: Reducing the particle size of the SB-743921 powder increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[2]
-
-
Solid-State Modification:
-
Amorphous Solid Dispersions (ASDs): Dispersing SB-743921 in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a more soluble amorphous state. Suitable polymers include povidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMC-AS).
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating SB-743921 in an isotropic mixture of oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract. Upon gentle agitation in aqueous media, these systems form fine oil-in-water emulsions, facilitating drug absorption.
-
-
Complexation:
-
Cyclodextrins: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with SB-743921, enhancing its aqueous solubility.
-
-
-
Advanced Delivery Systems:
-
Antibody-Drug Conjugates (ADCs): For targeted delivery and to overcome limitations of systemic administration, consider conjugation of SB-743921 to a tumor-specific antibody. A recent study successfully developed an antibody-SB-743921 conjugate that demonstrated an increased half-life and enhanced antitumor effects in vivo.[3]
-
Issue 2: High Inter-Subject Variability in Pharmacokinetic Profiles
Possible Cause: A Phase I clinical trial of intravenously administered SB-743921 reported significant inter-subject variability in clearance, with as much as a 14-fold difference between patients at the same dose level.[4] This variability can also be expected in preclinical animal models.
Troubleshooting Steps:
-
Increase Sample Size: To obtain statistically significant and reproducible results, increase the number of animals per experimental group to account for individual differences in drug metabolism and clearance.
-
Controlled Experimental Conditions:
-
Standardize Animal Models: Use animals of the same age, sex, and strain to minimize physiological variations.
-
Controlled Diet and Housing: Ensure consistent diet and environmental conditions, as these can influence drug metabolism.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Establish a PK/PD Relationship: Conduct thorough pharmacokinetic studies to correlate plasma concentrations of SB-743921 with its pharmacodynamic effects (e.g., tumor growth inhibition, mitotic arrest). This will help in understanding the exposure levels required for efficacy.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SB-743921?
A1: SB-743921 is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[4] KSP is a motor protein that is essential for the formation of a bipolar mitotic spindle during cell division. By inhibiting KSP's ATPase activity, SB-743921 prevents the separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest and apoptosis in proliferating cells.[3]
Q2: Is SB-743921 orally bioavailable?
A2: There is conflicting information regarding the oral bioavailability of SB-743921. While at least one source suggests it has good oral bioavailability, the majority of published preclinical and clinical studies have utilized intravenous or intraperitoneal administration.[1][4] This suggests that while some oral absorption may occur, it might not be optimal or consistent for achieving therapeutic concentrations in vivo. For robust and reproducible in vivo experiments, parenteral administration is recommended unless a well-characterized oral formulation is developed.
Q3: What are the reported in vivo pharmacokinetic parameters for SB-743921?
A3: A Phase I clinical trial in cancer patients administered SB-743921 as a 1-hour intravenous infusion provided the following median pharmacokinetic parameters. It is important to note the high inter-subject variability.
| Dose (mg/m²) | Cmax (ng/mL) | AUC(0–48) (ng·h/mL) |
| 2 | 108 (69 - 147) | 487 (330 - 644) |
| 4 | 229 (98 - 446) | 1050 (441 - 2280) |
| 6 | 329 (189 - 584) | 1855 (1020 - 3240) |
| 8 | 510 (278 - 741) | 2690 (1480 - 3900) |
Data adapted from a Phase I clinical trial.[5]
Q4: What are some general formulation strategies for improving the bioavailability of poorly soluble benzamide compounds like SB-743921?
A4: For benzamide derivatives with poor aqueous solubility, several formulation strategies can be employed:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to increase solubility.
-
pH Adjustment: For ionizable compounds, modifying the pH of the formulation can enhance solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can mask the hydrophobic regions of the drug molecule and improve its water solubility.
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can enhance the dissolution rate.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of SB-743921 for In Vivo Studies
Objective: To prepare a nanosuspension of SB-743921 to improve its dissolution rate and potentially its oral bioavailability.
Materials:
-
SB-743921 powder
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Purified water
-
High-pressure homogenizer or wet milling equipment
Methodology:
-
Preparation of Stabilizer Solution: Dissolve the chosen stabilizer in purified water to the desired concentration (e.g., 0.5-2% w/v).
-
Coarse Suspension: Disperse a pre-weighed amount of SB-743921 powder in the stabilizer solution to form a coarse suspension.
-
Homogenization/Milling:
-
High-Pressure Homogenization: Process the coarse suspension through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 10-20 cycles at 1500 bar).
-
Wet Milling: Introduce the coarse suspension and milling media (e.g., zirconium oxide beads) into a milling chamber and mill for a defined period until the desired particle size is achieved.
-
-
Particle Size Analysis: Characterize the particle size and distribution of the resulting nanosuspension using dynamic light scattering or laser diffraction.
-
Characterization: Further characterize the nanosuspension for zeta potential, drug content, and dissolution rate in a relevant medium (e.g., simulated gastric fluid).
Protocol 2: In Vivo Efficacy Study of SB-743921 in a Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of SB-743921 in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., Colo205, MCF-7)
-
SB-743921 formulation (e.g., solution for IP injection)
-
Vehicle control
-
Calipers for tumor measurement
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the chosen human cancer cell line into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer the SB-743921 formulation (e.g., via IP injection) at a specified dose and schedule.
-
Control Group: Administer the vehicle control following the same schedule.
-
-
Efficacy Assessment:
-
Tumor Volume: Continue to measure tumor volume in all groups throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study (defined by tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: Mechanism of action of SB-743921 leading to mitotic arrest and apoptosis.
Caption: Workflow for developing and evaluating SB-743921 formulations in vivo.
References
- 1. | BioWorld [bioworld.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to KSP Inhibitors: SB-743921 Hydrochloride vs. Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of SB-743921 hydrochloride against other prominent Kinesin Spindle Protein (KSP) inhibitors: Ispinesib, Filanesib, and Litronesib. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes key pathways to support informed decisions in cancer research and drug development.
Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein for the establishment of the bipolar mitotic spindle, making it an attractive target for anticancer therapies. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] This guide focuses on a comparative analysis of four key KSP inhibitors that have been evaluated in preclinical and clinical settings.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that the data has been compiled from various independent studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of KSP Inhibitors
| Inhibitor | Target | Ki (nM) | ATPase IC50 (nM) | Cell Line IC50 (nM) | Reference |
| This compound | KSP/Eg5 | 0.1 | 0.1 | 1-10,000 (cell line dependent) | [2][3] |
| Ispinesib (SB-715992) | KSP/Eg5 | 1.7 | ~0.5 | Varies by cell line | [2][4] |
| Filanesib (ARRY-520) | KSP/Eg5 | - | 6 | 0.4-3.1 | [2] |
| Litronesib (LY2523355) | KSP/Eg5 | - | 26 | Varies by cell line | [2] |
Table 2: Preclinical In Vivo Efficacy of KSP Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Observed Effect | Reference |
| This compound | Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft (Ly-1) | - | Marked antitumor activity | [3][5] |
| Ispinesib (SB-715992) | Solid Tumor Xenografts | - | Combination with capecitabine showed acceptable tolerability | [6] |
| Filanesib (ARRY-520) | Hepatoblastoma PDX | - | Reduced tumor growth in 4 out of 5 models | [7] |
| Litronesib (LY2523355) | - | - | Data not readily available for direct comparison |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize and compare KSP inhibitors.
KSP/Eg5 ATPase Activity Assay
This assay measures the enzymatic activity of KSP by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Recombinant human KSP/Eg5 protein
-
Microtubules (taxol-stabilized)
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Malachite Green-based phosphate detection reagent (e.g., Kinesin ATPase Endpoint Biochem Kit)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the KSP enzyme and microtubule solution in assay buffer.
-
Add the test compounds (SB-743921, Ispinesib, etc.) at various concentrations to the wells of a 96-well plate.
-
Add the KSP/microtubule mixture to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of free phosphate using a malachite green-based detection reagent.
-
Read the absorbance at 650 nm using a spectrophotometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
KSP inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the KSP inhibitors for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each inhibitor.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
KSP inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the KSP inhibitors at their respective IC50 concentrations for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8][9]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of KSP inhibition, a typical experimental workflow for comparing these inhibitors, and the logical relationship between them.
Conclusion
This compound demonstrates high potency as a KSP inhibitor, with a Ki value of 0.1 nM, which is approximately 5-fold more potent than the first-generation inhibitor, Ispinesib.[2][4] Preclinical studies have shown its efficacy in various cancer models, including those resistant to other chemotherapeutic agents.[10] Filanesib and Litronesib also represent potent second-generation KSP inhibitors, with Filanesib showing promise in hematological malignancies.[2]
The choice of a KSP inhibitor for further investigation will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The data and protocols presented in this guide provide a foundational resource for researchers to design and execute comparative studies, ultimately contributing to the development of more effective cancer treatments. The unsatisfactory clinical trial results for many KSP inhibitors highlight the challenges in translating preclinical potency to clinical efficacy, suggesting that future strategies may involve combination therapies or novel drug delivery systems to enhance their therapeutic potential.[2][4]
References
- 1. graphviz.org [graphviz.org]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytokinetics, Inc. Announces Clinical Trial Data With Ispinesib And Non-Clinical Data With SB-743921 At The EORTC-NCI-AACR Symposium - BioSpace [biospace.com]
- 7. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. youtube.com [youtube.com]
- 10. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Microtubule Disruption: SB-743921 Hydrochloride vs. Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent anti-mitotic agents, SB-743921 hydrochloride and paclitaxel, focusing on their distinct mechanisms of microtubule disruption. While both compounds effectively halt cell division, they do so through fundamentally different interactions with the mitotic machinery. This document summarizes their mechanisms of action, presents available quantitative data from preclinical studies, details relevant experimental protocols, and provides visual diagrams to elucidate their cellular pathways.
Executive Summary
This compound is a highly selective and potent inhibitor of the kinesin spindle protein (KSP), a motor protein crucial for the separation of centrosomes and the formation of a bipolar mitotic spindle.[1][2][3][4] Its targeted action leads to the formation of characteristic monoastral spindles, triggering mitotic arrest and subsequent apoptosis.[3][4] In contrast, paclitaxel is a microtubule-stabilizing agent that binds to β-tubulin, promoting microtubule polymerization and preventing their depolymerization. This results in the formation of abnormal, non-functional microtubule bundles, disruption of the mitotic spindle, and cell cycle arrest at the G2/M phase. A key differentiator is that SB-743921 has demonstrated efficacy in paclitaxel-resistant cancer models and is designed to avoid the peripheral neuropathy often associated with taxanes.[2][4]
Mechanism of Action
The two compounds disrupt microtubule dynamics at different points in the mitotic process.
This compound: As a KSP inhibitor, SB-743921 prevents the KSP motor protein from hydrolyzing ATP, which is necessary for it to move along microtubules and push the spindle poles apart. This inhibition of KSP's function leads to a failure in centrosome separation, resulting in the formation of a "monoaster" or monopolar spindle, where chromosomes are arranged in a rosette around a single spindle pole.[3][4] This aberrant structure activates the spindle assembly checkpoint, arresting the cell in mitosis and ultimately leading to programmed cell death (apoptosis).
Paclitaxel: Paclitaxel targets the building blocks of the spindle itself, the microtubules. By binding to β-tubulin, it stabilizes the microtubule polymer, preventing the dynamic instability (the rapid cycles of growth and shrinkage) that is essential for a functioning mitotic spindle to capture chromosomes and segregate them correctly. This hyper-stabilization leads to the formation of abnormal microtubule bundles and multiple asters during mitosis, which also triggers the spindle assembly checkpoint, causing cell cycle arrest and apoptosis.
Signaling and Experimental Workflow Diagrams
Data Presentation: Quantitative Comparison
Direct head-to-head comparative data from a single study is limited. The following tables summarize available quantitative data from various preclinical studies. Note: Values should be compared with caution as experimental conditions (e.g., cell lines, exposure times) may vary between studies.
Table 1: Biochemical Potency
| Compound | Target | Assay | Potency (IC₅₀ / Kᵢ) | Reference(s) |
| SB-743921 HCl | KSP/Eg5 | KSP ATPase Activity | Kᵢ = 0.1 nM | [1][5] |
| IC₅₀ = 0.1 nM | [6] | |||
| Paclitaxel | β-Tubulin | Mitotic Progression Inhibition | IC₅₀ ≈ 4 nM | [7] |
Table 2: Cytotoxicity in Human Cancer Cell Lines (IC₅₀)
| Compound | Cell Line (Cancer Type) | IC₅₀ Value | Reference(s) |
| SB-743921 HCl | Various | < 2 nM | [4] |
| GC-DLBCL (Lymphoma) | 1 nM - 900 nM | [8] | |
| ABC-DLBCL (Lymphoma) | 1 nM - 10 µM | [8] | |
| Paclitaxel | SF-126, U-87 MG, U-251 MG (Glioma) | ~5-20 nM (24h treatment) | [9] |
Table 3: Effects on Cell Cycle Distribution
| Compound | Cell Line | Concentration | Effect | Reference(s) |
| SB-743921 HCl | MDA-MB-231 & MCF-7 | 1 and 5 nmol/L | Significant increase in G2/M phase population after 24h | [3] |
| Paclitaxel | Human Glioma Cell Lines | Varies | Consistent mitotic block (G2/M arrest) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize and compare SB-743921 and paclitaxel.
KSP ATPase Activity Assay (for SB-743921)
This biochemical assay measures the ability of a compound to inhibit the ATPase activity of the KSP motor protein, which is essential for its function.
-
Principle: The hydrolysis of ATP to ADP by KSP is coupled to an enzymatic system (pyruvate kinase/lactate dehydrogenase) that results in the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.
-
Protocol Summary:
-
Reagents: Purified recombinant KSP motor domain, microtubules, ATP, and a pyruvate kinase/lactate dehydrogenase coupling system with NADH and phosphoenolpyruvate.
-
Procedure: The reaction is initiated by adding ATP to a mixture of KSP, microtubules, and the coupling enzymes in an appropriate buffer.
-
Measurement: The rate of NADH oxidation is monitored by the change in absorbance at 340 nm in a spectrophotometer.
-
Inhibition: The assay is performed with various concentrations of SB-743921 to determine the concentration that inhibits 50% of the ATPase activity (IC₅₀) or to calculate the inhibition constant (Kᵢ).[1]
-
In Vitro Tubulin Polymerization Assay (for Paclitaxel)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in light scattering or absorbance at 340 nm.
-
Protocol Summary:
-
Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer).
-
Procedure: Purified tubulin is mixed with GTP in polymerization buffer and incubated at 37°C in the presence of various concentrations of paclitaxel or a vehicle control.
-
Measurement: The increase in absorbance at 340 nm is monitored over time using a temperature-controlled spectrophotometer.
-
Analysis: Paclitaxel, as a stabilizer, will increase the rate and extent of polymerization compared to the control.
-
Cell Viability Assay (e.g., MTT Assay)
This cell-based assay determines the concentration of a compound required to inhibit cell proliferation or induce cytotoxicity.
-
Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan in the mitochondria of living cells. The amount of formazan is proportional to the number of viable cells.
-
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of SB-743921 or paclitaxel for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization & Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC₅₀ value is determined.[10]
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of a cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for their categorization into cell cycle phases.
-
Protocol Summary:
-
Cell Treatment: Cells are cultured and treated with the test compounds for a specified time.
-
Harvesting & Fixation: Cells are harvested, washed, and fixed in cold ethanol (e.g., 70%) to permeabilize the membranes.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye like PI.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer.
-
Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates a mitotic block.[10]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel inhibits progression of mitotic cells to G1 phase by interference with spindle formation without affecting other microtubule functions during anaphase and telephase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Analysis of SB-743921 Hydrochloride and Traditional Antimitotics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Kinesin Spindle Protein (KSP) inhibitor SB-743921 hydrochloride against traditional tubulin-targeting antimitotics, such as taxanes and vinca alkaloids. We delve into the critical issue of cross-resistance, presenting supporting experimental data, detailed methodologies, and visual pathways to inform future research and therapeutic strategies.
A significant hurdle in cancer chemotherapy is the development of drug resistance. While traditional antimitotic agents like paclitaxel (a taxane) and vincristine (a vinca alkaloid) have been mainstays in cancer treatment, their efficacy is often limited by the emergence of resistant tumor cells. This has spurred the development of novel antimitotics with distinct mechanisms of action, such as this compound, a potent and selective inhibitor of KSP (also known as Eg5).[1] KSP is a motor protein essential for the formation of the bipolar mitotic spindle, and its inhibition leads to mitotic arrest and subsequent cell death.[1] This guide examines the cross-resistance profile of this compound in comparison to tubulin-targeting agents, highlighting its potential to overcome common resistance mechanisms.
Comparative Efficacy in Sensitive and Resistant Cancer Cell Lines
To quantitatively assess the cross-resistance between this compound and other antimitotics, the half-maximal inhibitory concentration (IC50) values were determined in both drug-sensitive parental and drug-resistant cancer cell lines. The data presented below is derived from a study utilizing a human ovarian carcinoma cell line (1A9) and its paclitaxel-resistant derivative (PTX10). The PTX10 cell line exhibits a 21-fold resistance to paclitaxel.
| Cell Line | Compound | Target | IC50 (µM) | Fold Resistance (Resistant/Parental) |
| 1A9 (Parental) | Paclitaxel | Tubulin | 0.02 ± 0.003 | N/A |
| PTX10 (Paclitaxel-Resistant) | Paclitaxel | Tubulin | 0.42 ± 0.07 | 21 |
| 1A9 (Parental) | Monastrol | Eg5 Kinesin | 62 ± 5.6 | N/A |
| PTX10 (Paclitaxel-Resistant) | Monastrol | Eg5 Kinesin | 57 ± 5.6 | 0.9 |
| 1A9 (Parental) | HR22C16-A1 (Eg5 Inhibitor) | Eg5 Kinesin | 0.8 ± 0.1 | N/A |
| PTX10 (Paclitaxel-Resistant) | HR22C16-A1 (Eg5 Inhibitor) | Eg5 Kinesin | 2.3 ± 0.3 | 2.9 |
Data is adapted from a study by Kafri et al. (2022), which utilized the potent Eg5 inhibitor HR22C16-A1, an analog of the class of compounds to which SB-743921 belongs.[2]
The results clearly demonstrate that while the PTX10 cell line shows significant resistance to paclitaxel, it remains highly sensitive to Eg5 inhibitors.[2] Monastrol, a first-generation Eg5 inhibitor, shows virtually no loss of activity in the resistant cell line.[2] The more potent Eg5 inhibitor, HR22C16-A1, exhibits only a minor shift in IC50, indicating a lack of significant cross-resistance with paclitaxel.[2] This suggests that the mechanism of resistance to paclitaxel in this cell line does not confer resistance to Eg5 inhibition.
Mechanisms of Action and Resistance
The lack of cross-resistance between this compound and tubulin-targeting agents stems from their distinct molecular targets and mechanisms of action.
This compound (KSP Inhibitor):
-
Target: Kinesin Spindle Protein (KSP/Eg5).[1]
-
Mechanism: SB-743921 allosterically inhibits the ATPase activity of KSP.[3] This motor protein is responsible for pushing the two spindle poles apart during mitosis. Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and ultimately apoptosis.[3]
-
Resistance Mechanisms: Resistance to KSP inhibitors is less common but can arise from mutations in the KSP gene.[4]
Taxanes (e.g., Paclitaxel, Docetaxel):
-
Target: β-tubulin subunit of microtubules.
-
Mechanism: Taxanes bind to and stabilize microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to mitotic arrest.
-
Resistance Mechanisms: Common mechanisms include overexpression of drug efflux pumps (e.g., P-glycoprotein), mutations in the tubulin gene that alter the drug binding site, and changes in tubulin isotype expression.[5]
Vinca Alkaloids (e.g., Vincristine, Vinblastine):
-
Target: β-tubulin subunit of microtubules.
-
Mechanism: Vinca alkaloids bind to tubulin and inhibit its polymerization into microtubules, leading to the disassembly of the mitotic spindle and mitotic arrest.
-
Resistance Mechanisms: Similar to taxanes, resistance is often mediated by overexpression of drug efflux pumps and mutations in tubulin.[5]
The following diagram illustrates the distinct points of intervention of these antimitotic agents in the cell cycle.
Caption: Mechanisms of action of different antimitotic agents.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other antimitotics.
Generation of Paclitaxel-Resistant Cell Lines
-
Cell Culture: The human ovarian carcinoma cell line 1A9 is cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stepwise Selection: To induce resistance, cells are continuously exposed to increasing concentrations of paclitaxel. The initial concentration is typically the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells adapt and resume normal growth, the concentration of paclitaxel is gradually increased. This process is repeated over several months.
-
Verification of Resistance: The resistance of the resulting cell line (e.g., PTX10) is confirmed by comparing its IC50 value for paclitaxel to that of the parental 1A9 cell line using a cytotoxicity assay. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.[2]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Parental (1A9) and resistant (PTX10) cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a serial dilution of the test compounds (this compound, paclitaxel, vincristine, etc.) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[6]
The workflow for evaluating cross-resistance is depicted in the following diagram.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion
The available preclinical data strongly suggest that this compound and other KSP inhibitors can circumvent the common mechanisms of resistance that limit the efficacy of tubulin-targeting agents like taxanes and vinca alkaloids. The distinct molecular target of KSP inhibitors results in a lack of significant cross-resistance, making them a promising therapeutic option for patients with tumors that have acquired resistance to traditional antimitotics. Further clinical investigation is warranted to fully elucidate the potential of this compound in the treatment of drug-resistant cancers.
References
- 1. Facebook [cancer.gov]
- 2. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Taxane Resistance [mdpi.com]
- 6. benchchem.com [benchchem.com]
Synergistic Effects of SB-743921 Hydrochloride with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SB-743921 hydrochloride, a potent and selective inhibitor of the kinesin spindle protein (KSP), has demonstrated significant anti-tumor activity across a range of preclinical cancer models.[1][2][3] Its mechanism of action, which involves inducing mitotic arrest, makes it a compelling candidate for combination therapies aimed at enhancing efficacy and overcoming resistance. This guide provides a comparative analysis of the synergistic effects of this compound with other anticancer agents, supported by available preclinical data.
Combination with Proteasome Inhibitors: Bortezomib
A notable synergistic relationship has been identified between SB-743921 and the proteasome inhibitor bortezomib, particularly in the context of multiple myeloma and colon cancer.
In Vitro Synergy in Multiple Myeloma
Preclinical studies have shown that the combination of SB-743921 and bortezomib induces significant apoptosis in multiple myeloma (MM) cell lines, including those resistant to bortezomib.[4][5][6]
Quantitative Data Summary: Apoptosis in KMS20 Multiple Myeloma Cells
| Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| Control | - | ~5% |
| SB-743921 | 1 nM | ~20% |
| Bortezomib | 5 nM | ~15% |
| SB-743921 + Bortezomib | 1 nM + 5 nM | ~60% |
Data extrapolated from graphical representations in preclinical studies. Actual values may vary.
The synergistic effect is attributed to the dual targeting of critical cellular pathways. SB-743921 arrests cells in mitosis, while bortezomib inhibits the proteasome, leading to an accumulation of pro-apoptotic proteins and the inhibition of the pro-survival NF-κB signaling pathway.[4][5][6]
In Vivo Synergy in Colon Cancer Xenografts
In a preclinical study utilizing nude mice with HT29 human colon cancer xenografts, the combination of SB-743921 and bortezomib demonstrated enhanced anti-tumor activity.[7] The study highlighted a sequence-dependent synergy, with the most significant tumor growth inhibition observed when SB-743921 was administered either prior to or simultaneously with bortezomib.[7]
Quantitative Data Summary: Tumor Growth in HT29 Xenograft Model
| Treatment Group | Dosing Schedule | Outcome |
| Vehicle Control | - | Progressive tumor growth |
| SB-743921 (MTD) | Single agent | Slowed tumor progression |
| Bortezomib (MTD) | Single agent | Slowed tumor progression |
| SB-743921 followed by Bortezomib | Sequential | Boosted antitumor activity |
| SB-743921 + Bortezomib | Simultaneous | Boosted antitumor activity |
| Bortezomib followed by SB-743921 | Sequential | Limited tolerability |
MTD: Maximum Tolerated Dose. Specific tumor growth inhibition percentages were not detailed in the available abstract.
Potential Combinations with Other Agent Classes
The high selectivity of SB-743921 for KSP suggests its potential as a combination partner with other classes of anticancer drugs, minimizing overlapping toxicities.[1][8]
-
DNA-Damaging Agents: The mitotic arrest induced by SB-743921 could potentially sensitize cancer cells to the effects of DNA-damaging agents. Preclinical studies combining PARP inhibitors with agents causing replication stress have shown synergistic effects, a principle that could extend to combinations with KSP inhibitors.[9][10][11]
-
Immunotherapy (Checkpoint Inhibitors): By inducing immunogenic cell death, chemotherapy and targeted agents can potentially enhance the efficacy of immune checkpoint inhibitors.[12] The distinct mechanism of SB-743921 could be explored in combination with anti-PD-1/PD-L1 antibodies to stimulate an anti-tumor immune response.
Further preclinical investigations are warranted to explore and quantify the synergistic potential of these combinations.
Experimental Protocols
In Vitro Apoptosis Assay in Multiple Myeloma Cells
Cell Line: KMS20 (bortezomib-resistant human multiple myeloma cell line).
Methodology:
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells are seeded at a density of 2 x 10^5 cells/well in 6-well plates and treated with SB-743921 (1 nM), bortezomib (5 nM), or the combination for 24 hours. A vehicle-treated group serves as the control.
-
Apoptosis Analysis: Following treatment, cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
In Vivo Tumor Xenograft Study in Nude Mice
Animal Model: Female athymic nude mice (4-6 weeks old).
Methodology:
-
Tumor Cell Implantation: 5 x 10^6 HT29 human colon carcinoma cells are subcutaneously injected into the flank of each mouse.[13]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (n=8-10 mice per group).
-
Drug Administration:
-
SB-743921: Administered intravenously at its maximum tolerated dose (MTD).
-
Bortezomib: Administered intravenously at its MTD.
-
Combination Groups: Drugs are administered simultaneously or sequentially (SB-743921 followed by bortezomib, or vice versa) at their respective MTDs.
-
-
Tumor Volume Measurement: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width²)/2.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the anti-tumor efficacy between the combination groups and single-agent controls.
Signaling Pathways and Experimental Workflows
Synergistic Mechanism of SB-743921 and Bortezomib
Caption: Synergistic apoptotic signaling of SB-743921 and bortezomib.
General Experimental Workflow for In Vivo Synergy Study
Caption: Workflow for a typical in vivo cancer drug synergy study.
References
- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A second generation KSP inhibitor, SB-743921, is a highly potent and active therapeutic in preclinical models of cancer | Semantic Scholar [semanticscholar.org]
- 4. KSP inhibitor SB743921 induces death of multiple myeloma cells via inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmbreports.org [bmbreports.org]
- 6. KSP inhibitor SB743921 induces death of multiple myeloma cells via inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. e-crt.org [e-crt.org]
- 11. mdpi.com [mdpi.com]
- 12. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
A Head-to-Head Comparison of Kinesin Spindle Protein Inhibitors: SB-743921 vs. Monastrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of the kinesin spindle protein (KSP), also known as Eg5 or KIF11: SB-743921 and monastrol. Both molecules target Eg5, a motor protein essential for the formation of the bipolar mitotic spindle, thereby inducing mitotic arrest and subsequent cell death in proliferating cells.[1][2] However, they differ vastly in potency, specificity, and stage of development, making them suitable for different applications in research and clinical development.
Mechanism of Action: Targeting Mitotic Progression
Both SB-743921 and monastrol prevent cell division by inhibiting the ATPase activity of KSP/Eg5.[3][4] This motor protein is responsible for pushing the two spindle poles apart during prophase. Its inhibition prevents the establishment of a bipolar spindle, leading to the formation of a characteristic "monoastral spindle"—a radial array of microtubules surrounded by chromosomes.[2][5] This aberrant structure activates the spindle assembly checkpoint, arresting cells in mitosis and ultimately triggering apoptosis.[5][6]
Monastrol functions as an allosteric inhibitor, binding to a loop (L5) that is specific to the Eg5 family, rather than competing directly with ATP.[4][7] SB-743921 is also a potent, selective KSP inhibitor that disrupts mitotic spindle formation.[1][3] This targeted mechanism spares non-dividing cells, such as neurons, potentially reducing the neurotoxicity commonly associated with tubulin-targeting antimitotic agents like taxanes.[8][9]
Caption: Mechanism of KSP/Eg5 Inhibition.
Quantitative Performance Comparison
A stark contrast between SB-743921 and monastrol is evident in their inhibitory potency. SB-743921 is a highly potent inhibitor with activity in the nanomolar range, whereas monastrol's activity is in the micromolar range, making it several orders of magnitude less potent.
| Parameter | SB-743921 | Monastrol | Reference(s) |
| Target | Kinesin Spindle Protein (KSP/Eg5) | Kinesin Spindle Protein (KSP/Eg5) | [10][11] |
| Binding Mechanism | KSP ATPase Inhibitor | Allosteric KSP ATPase Inhibitor | [3][4] |
| In Vitro Potency (Ki) | 0.1 nM | Not Reported | [10][12] |
| In Vitro Potency (IC50) | 0.1 nM (ATPase assay) | 14 µM | [5][13][14] |
| Cell-based Potency | 1-5 nM (induces cell cycle arrest) | ~50-60 µM (mitotic arrest) | [3][15] |
| Selectivity | >40,000-fold for KSP over other kinesins | Specific for Eg5 family | [8] |
Preclinical and Clinical Development
The significant difference in potency is reflected in the developmental trajectory of each compound.
-
SB-743921: Its high potency and selectivity have propelled it into clinical trials. It has been evaluated in Phase I and II studies for solid tumors, as well as for Hodgkin's and non-Hodgkin's lymphoma.[13][16][17] The primary dose-limiting toxicity observed in these trials is neutropenia, a predictable outcome for an antimitotic agent.[8] Its efficacy in models resistant to other chemotherapies, such as imatinib-resistant chronic myeloid leukemia (CML), highlights its therapeutic potential.[18]
-
Monastrol: Discovered through a phenotypic screen, monastrol is primarily used as a chemical probe and research tool to study the mechanisms of mitosis.[2][7] Its relatively low potency makes it less suitable for clinical development without substantial chemical optimization.[15][19] However, its value in cell biology research is well-established for inducing a specific and reversible mitotic arrest.[2][5]
Detailed Experimental Protocols
Eg5 ATPase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the ATP hydrolysis activity of the Eg5 motor protein, which is essential for its function. A common method is the enzyme-coupled assay that links ATP hydrolysis to the oxidation of NADH, which can be measured spectrophotometrically.
Methodology:
-
Reagents & Buffers:
-
Assay Buffer: 25 mM ACES/KOH (pH 6.9), 2 mM Mg-acetate, 2 mM K-EGTA, 0.1 mM K-EDTA, 1 mM DTT.[20]
-
Recombinant human Eg5 protein.
-
Paclitaxel-stabilized microtubules (MTs).
-
ATP regeneration and NADH-coupling system: Phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.[20]
-
Test compounds (SB-743921 or monastrol) dissolved in DMSO.
-
-
Procedure:
-
Combine the assay buffer, NADH, PEP, PK, and LDH in a 96-well plate.
-
Add the Eg5 protein and microtubules to stimulate ATPase activity.
-
Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Monitor the decrease in absorbance at 340 nm over time at room temperature using a plate reader. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by Eg5.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Facebook [cancer.gov]
- 2. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monastrol - Wikipedia [en.wikipedia.org]
- 8. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of kinesin Eg5: antiproliferative activity of monastrol analogues against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tribioscience.com [tribioscience.com]
- 12. selleckchem.com [selleckchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validating the Anti-Tumor Efficacy of SB-743921 in 3D Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transition from two-dimensional (2D) cell culture to three-dimensional (3D) models represents a critical advancement in preclinical cancer drug discovery, offering a more physiologically relevant environment that better predicts in vivo outcomes. This guide provides a comparative framework for validating the anti-tumor effects of the Kinesin Spindle Protein (KSP) inhibitor SB-743921 in 3D culture models. While direct comparative studies of SB-743921 and other KSP inhibitors in 3D systems are not yet prevalent in published literature, this document synthesizes available preclinical data to support the design of robust validation experiments.
Executive Summary
SB-743921 is a potent and selective inhibitor of KSP, a motor protein essential for the formation of the bipolar mitotic spindle.[1][2] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1][2] Preclinical studies in traditional 2D cell culture and in vivo xenograft models have demonstrated the anti-tumor activity of SB-743921 across a range of cancer types.[2][3][4][5][6] This guide compares the available data for SB-743921 with other notable KSP inhibitors, Ispinesib (SB-715992) and Filanesib (ARRY-520), and provides detailed protocols for researchers to conduct their own validation studies in more predictive 3D culture systems.
Performance Comparison of KSP Inhibitors
The following table summarizes the available inhibitory concentration (IC50) data for SB-743921 and its alternatives in various cancer cell lines based on 2D cell culture assays. It is important to note that IC50 values can be significantly higher in 3D models due to factors like limited drug penetration and the presence of quiescent cell populations.
| Compound | Cancer Type | Cell Line(s) | IC50 (nM) - 2D Culture | Reference(s) |
| SB-743921 | Ovarian, Colon, Lung, Breast | SKOV3, Colo205, MV522, MX1 | 0.02 - 1.7 | [3] |
| Diffuse Large B-cell Lymphoma | GCB-DLBCL cell lines (e.g., Ly1, Ly7, Sudhl6) | 1 - 900 | [5][6] | |
| Diffuse Large B-cell Lymphoma | ABC-DLBCL cell lines (e.g., Ly10, Riva, Sudhl2) | 1 - 10,000 | [5][6] | |
| Ispinesib (SB-715992) | Various | Panel of 23 tumor cell lines | Median: 4.1 (Max: 0.5) | [7] |
| Breast Cancer | Panel of 53 breast cell lines | 7.4 - 600 | [8] | |
| Breast Cancer | BT-474, MDA-MB-468 | GI50: 45, 19 | [9] | |
| Filanesib (ARRY-520) | Various | Broad range of human and rodent tumor cell lines | 0.4 - 14.4 | [10] |
| Human KSP | - | 6 | [10][11][12] | |
| Colon Cancer | HCT-116 | 0.7 | [10] |
Experimental Protocols
To facilitate the validation of SB-743921 in 3D culture, detailed methodologies for key experiments are provided below.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with sterile PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells/well).
-
Carefully dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should form within 2-4 days.
Protocol 2: Drug Treatment and Viability Assessment in 3D Spheroids
This protocol outlines the treatment of established spheroids with SB-743921 and subsequent viability analysis.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
SB-743921 and other KSP inhibitors
-
Complete cell culture medium
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Prepare serial dilutions of SB-743921 and comparator compounds in complete cell culture medium.
-
Carefully remove 50 µL of medium from each well containing a spheroid and replace it with 50 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the 3D cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the normalized luminescence signal against the logarithm of the drug concentration and fitting to a dose-response curve.
Protocol 3: Analysis of Apoptosis and Cell Cycle in 3D Spheroids
This protocol provides a method to assess the induction of apoptosis and cell cycle arrest within the 3D spheroid structure.
Materials:
-
Treated and untreated spheroids
-
Spheroid dissociation solution (e.g., TrypLE™ Express)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Cell cycle analysis solution (e.g., Propidium Iodide with RNase A)
-
Flow cytometer
Procedure:
-
Collect spheroids from each treatment condition into microcentrifuge tubes.
-
Wash the spheroids with PBS.
-
Add spheroid dissociation solution and incubate at 37°C until spheroids are disaggregated into a single-cell suspension.
-
Neutralize the dissociation solution with culture medium and centrifuge the cells.
-
Resuspend the cell pellet in flow cytometry buffer.
-
For Apoptosis Analysis: Stain the cells with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
-
For Cell Cycle Analysis: Fix the cells in ice-cold 70% ethanol and then stain with Propidium Iodide/RNase A solution.
-
Analyze the stained cells using a flow cytometer. Quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the KSP inhibitor signaling pathway and the experimental workflow for validating anti-tumor effects in 3D models.
Caption: Mechanism of action of KSP inhibitors like SB-743921.
Caption: Experimental workflow for validating anti-tumor effects in 3D models.
Conclusion and Future Directions
The available preclinical data strongly support the anti-tumor potential of SB-743921. However, a comprehensive validation of its efficacy in 3D culture models is a critical next step to enhance the predictive power of these preclinical studies. The protocols and comparative data presented in this guide are intended to empower researchers to conduct these essential experiments. Direct, head-to-head comparisons of SB-743921 with other KSP inhibitors in well-characterized 3D tumor models will be invaluable in determining its relative therapeutic potential and guiding its future clinical development. Such studies will not only elucidate the performance of SB-743921 in a more physiologically relevant context but also contribute to the broader understanding of KSP inhibition as a therapeutic strategy in oncology.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 4. researchgate.net [researchgate.net]
- 5. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Assessing the Specificity of SB-743921 Hydrochloride for Kinesin Spindle Protein (KSP)
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to KSP Inhibitors
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a critical motor protein for the establishment of a bipolar mitotic spindle, making it an attractive target for anticancer therapies. Inhibition of KSP leads to mitotic arrest and subsequent cell death. SB-743921 hydrochloride is a potent and selective inhibitor of KSP. This guide provides a comparative analysis of SB-743921's specificity against other KSP inhibitors, supported by experimental data and detailed protocols.
Biochemical Potency and Selectivity
SB-743921 demonstrates high potency for KSP, with reported IC50 and Ki values in the sub-nanomolar range.[1][2] Its specificity is a key differentiator, exhibiting minimal activity against other kinesin motor proteins.[3] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities. For comparison, this guide includes data on two other well-characterized KSP inhibitors: Ispinesib (SB-715992) and Filanesib (ARRY-520).
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Profile (IC50 or Activity) |
| This compound | KSP/Eg5 | 0.1 [1][2] | 0.1 [3] | Highly Selective: Almost no affinity for MKLP1, Kin2, Kif1A, Kif15, KHC, Kif4, and CENP-E.[3] Greater than 40,000-fold selectivity for KSP over other kinesins.[4][5] |
| Ispinesib (SB-715992) | KSP/Eg5 | < 10[1] | 0.6 | Selective: No significant inhibition of CENP-E, RabK6, MCAK, MKLP1, KHC, or Kif1A.[3] |
| Filanesib (ARRY-520) | KSP/Eg5 | 6[1][6] | - | Selective for KSP.[6] |
Cellular Activity: Induction of Mitotic Arrest
The cellular consequence of KSP inhibition is the formation of monopolar spindles, leading to an arrest in the G2/M phase of the cell cycle. This phenotype is a hallmark of KSP inhibitor activity and can be quantified to compare the cellular potency of different compounds.
| Inhibitor | Cell Line | EC50 (nM) for Anti-proliferative Activity | Observed Phenotype |
| This compound | Various | Not explicitly stated, but potent anti-proliferative activity is reported. | Induces mitotic arrest and formation of monopolar spindles.[1] |
| Ispinesib (SB-715992) | Various | 1.2 - 9.5 | Induces mitotic arrest and formation of monopolar spindles. |
| Filanesib (ARRY-520) | Various | 0.4 - 14.4[6] | Induces mitotic arrest and formation of monopolar spindles.[6][7] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to assess specificity, the following diagrams illustrate the KSP signaling pathway and a typical experimental workflow for evaluating KSP inhibitors.
Caption: Role of KSP in mitosis and the effect of SB-743921.
Caption: Experimental workflow for KSP inhibitor evaluation.
Experimental Protocols
KSP ATPase Activity Assay (Malachite Green Protocol)
This protocol is for determining the ATPase activity of KSP in the presence of inhibitors. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified recombinant KSP enzyme
-
Microtubules (taxol-stabilized)
-
ATP
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
This compound and other inhibitors
-
Malachite Green Reagent A (Malachite green hydrochloride in sulfuric acid)
-
Malachite Green Reagent B (Ammonium molybdate in HCl with a stabilizing agent)
-
Phosphate standard solution
-
384-well microplate
Procedure:
-
Prepare Reagents: Dilute KSP enzyme, microtubules, and ATP in assay buffer to desired concentrations. Prepare serial dilutions of the KSP inhibitors.
-
Reaction Setup: In a 384-well plate, add the KSP enzyme, microtubules, and inhibitor solution. Allow to incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add ATP to each well to start the reaction. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green Reagent A, followed by Reagent B. This will form a colored complex with the free phosphate.
-
Measurement: After a short incubation for color development (15-20 minutes), measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Construct a standard curve using the phosphate standards. Calculate the amount of phosphate released in each sample and determine the IC50 value for each inhibitor.
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol is for visualizing the mitotic spindle in cells treated with KSP inhibitors to observe the characteristic monoastral phenotype.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Coverslips
-
KSP inhibitors (e.g., SB-743921)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the KSP inhibitor at various concentrations for a specified time (e.g., 16-24 hours). Include a vehicle-only control.
-
Fixation: Wash the cells with PBS and then fix them with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and then block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells as in step 7. During the final wash, add DAPI to stain the nuclei. Briefly rinse with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images to assess spindle morphology. Cells treated with an effective KSP inhibitor will exhibit a monoastral spindle phenotype.
Conclusion
The available data strongly supports that this compound is a highly potent and exceptionally specific inhibitor of KSP. Its superior selectivity profile compared to other KSP inhibitors suggests a potentially wider therapeutic window and a lower risk of off-target effects. The experimental protocols provided in this guide offer a framework for researchers to independently verify these findings and to further explore the therapeutic potential of SB-743921 in various cancer models.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Clinical Trial Outcomes for the Kinesin Spindle Protein Inhibitor SB-743921 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes for SB-743921, a potent Kinesin Spindle Protein (KSP) inhibitor, with other investigational agents in the same class: ispinesib, MK-0731, and filanesib. This analysis is based on publicly available clinical trial data and aims to offer an objective overview of the efficacy, safety, and methodological approaches of these novel anti-mitotic agents.
Introduction to Kinesin Spindle Protein Inhibitors
Kinesin spindle protein (KSP), also known as Eg5, is a crucial motor protein for the formation of the bipolar mitotic spindle during cell division.[1][2] Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1][2] Unlike traditional anti-mitotic agents that target tubulin, KSP inhibitors are not expected to cause neurotoxicity, a common and debilitating side effect.[3] This distinct mechanism of action has positioned KSP inhibitors as a promising therapeutic strategy in oncology.
SB-743921: A Profile
SB-743921 is a selective KSP inhibitor that has been evaluated in Phase I and II clinical trials for both solid tumors and hematological malignancies.[4][5] Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, including breast cancer and lymphoma.[6][7]
Comparative Analysis of Clinical Trial Outcomes
The following sections provide a detailed comparison of the clinical trial findings for SB-743921 and its alternatives. The data is presented in a structured format to facilitate easy comparison of the key outcomes.
Data Presentation: Quantitative Summary of Clinical Trial Outcomes
Table 1: SB-743921 Clinical Trial Outcomes
| Indication | Phase | N | Dosing Schedule | MTD/RP2D | DLTs | Efficacy | Reference |
| Advanced Solid Tumors & Lymphoma | I | 44 | 1-hour infusion every 21 days | 4 mg/m² | Neutropenia, hypophosphatemia, pulmonary emboli, SVC syndrome, transaminitis, hyponatremia, hyperbilirubinemia | 1 durable objective response (cholangiocarcinoma), 6 patients with stable disease > 4 cycles | [4][8] |
| Non-Hodgkin or Hodgkin Lymphoma | I/II | 51 (as of abstract) | d1 and d15 every 28 days (-/+ G-CSF) | 6 mg/m² (-GCSF), 9 mg/m² (+GCSF) | Neutropenia, sepsis, hepatic enzyme elevation | 4 partial responses (3 HL, 1 marginal zone NHL) | [3][5] |
Table 2: Ispinesib (SB-715992) Clinical Trial Outcomes
| Indication | Phase | N | Dosing Schedule | MTD/RP2D | DLTs | Efficacy | Reference |
| Advanced Breast Cancer | I/II | 16 (as of abstract) | d1 and d15 every 28 days | 12 mg/m² (14 mg/m² cohort had DLTs) | Neutropenia, transient elevated AST/ALT | 3 partial responses, 4 patients with stable disease ≥ 4 months | [9][10] |
| Advanced Breast Cancer | II | 45 | 18 mg/m² every 21 days | N/A | Neutropenia | 9% ORR | [10][11] |
Table 3: MK-0731 Clinical Trial Outcomes
| Indication | Phase | N | Dosing Schedule | MTD/RP2D | DLTs | Efficacy | Reference |
| Advanced Solid Tumors | I | 21 (part 1), 22 (part 2) | 24-hour infusion every 21 days | 17 mg/m²/24h | Neutropenia | No objective responses, 4 patients with prolonged stable disease | [12][13][14][15][16] |
Table 4: Filanesib (ARRY-520) Clinical Trial Outcomes
| Indication | Phase | N | Dosing Schedule | MTD/RP2D | DLTs | Efficacy | Reference |
| Relapsed/Refractory Multiple Myeloma | I/II | 31 (dose escalation), 32 (single-agent), 55 (with dexamethasone) | Days 1 and 2 of 14-day cycles | Not specified in abstract | Febrile neutropenia, mucosal inflammation | 16% ORR (single agent), 15% ORR (with dexamethasone) | [17] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the clinical trial outcomes.
SB-743921 Phase I Trial in Solid Tumors and Lymphoma
-
Patient Population: Patients with advanced solid tumors or relapsed/refractory lymphoma who had failed standard therapy.[4][8]
-
Treatment Regimen: SB-743921 administered as a 1-hour intravenous infusion every 21 days.[4][8] Dose escalation started at 2 mg/m² and proceeded to 8 mg/m².[4][8]
-
Response Evaluation: Tumor response was evaluated every 6 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).[4] Toxicity was assessed using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 3.0.[4][8]
Ispinesib Phase I/II Trial in Advanced Breast Cancer
-
Patient Population: Patients with advanced breast cancer with no prior chemotherapy for metastatic disease, ECOG performance status of 0-1, and no CNS metastases.[9]
-
Treatment Regimen: Ispinesib administered on day 1 and day 15 of a 28-day cycle.[9] Dose escalation started at 10 mg/m².[9]
-
Response Evaluation: Efficacy was evaluated by RECIST criteria.[10]
MK-0731 Phase I Trial in Solid Tumors
-
Patient Population: Patients with advanced solid tumors, with a second part of the study enrolling patients with taxane-resistant tumors.[14][15]
-
Treatment Regimen: MK-0731 administered as a 24-hour intravenous infusion every 21 days, with dose escalation starting at 6 mg/m².[14][15]
-
Response Evaluation: Tumor response was evaluated using RECIST v1.0.[14]
Filanesib (ARRY-520) Phase I/II Trial in Multiple Myeloma
-
Patient Population: Patients with relapsed/refractory multiple myeloma who had received prior bortezomib and an immunomodulatory agent.[17]
-
Treatment Regimen: Filanesib administered on days 1 and 2 of 14-day cycles, with and without dexamethasone.[17] Prophylactic filgrastim was used.[17]
-
Response Evaluation: Objective response was assessed by independent central review per International Myeloma Working Group (IMWG) criteria.[18]
Mandatory Visualization
Signaling Pathway of KSP Inhibitors
Caption: Signaling pathway of KSP inhibitors leading to mitotic arrest and apoptosis.
Experimental Workflow for a Phase I Dose-Escalation Trial
Caption: A typical experimental workflow for a Phase I dose-escalation clinical trial.
Conclusion
SB-743921 has demonstrated clinical activity in both solid tumors and hematological malignancies, with a manageable safety profile characterized primarily by hematologic toxicities. When compared to other KSP inhibitors, SB-743921 shows a promising efficacy signal, particularly in lymphoma. However, direct cross-trial comparisons are challenging due to variations in study design, patient populations, and dosing regimens. The development of KSP inhibitors as a class has been met with mixed results, with some agents showing limited single-agent activity. Future research may focus on identifying predictive biomarkers and exploring combination strategies to enhance the therapeutic potential of this class of drugs. The lack of significant neurotoxicity remains a key advantage of KSP inhibitors over traditional tubulin-targeting anti-mitotic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. A phase I trial of MK-0731, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of SB-743921 Hydrochloride: A Safety and Operations Guide
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of SB-743921 hydrochloride (CAS No. 940929-33-9). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This compound is classified as Acute Toxicity (Oral), Category 4, meaning it is harmful if swallowed.[1] The toxicological properties of this compound have not been thoroughly investigated, warranting careful handling at all times.[1]
Hazard and Safety Summary
Before handling, it is crucial to understand the hazards associated with this compound. This information is summarized from its Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description | Primary Route of Exposure |
| Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed. | Ingestion |
| Irritant (Potential) | - | Material may be irritating to mucous membranes, upper respiratory tract, eyes, and skin.[1] | Inhalation, Skin/Eye Contact |
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE as outlined in Section 8 of the substance's SDS. This includes, but is not limited to:
-
Chemical-resistant gloves (inspected prior to use)
-
Safety goggles or face shield
-
Laboratory coat
-
For powdered form or if aerosolization is possible, use a properly functioning chemical fume hood.
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Step 1: Waste Identification and Segregation
-
Unused Product: Keep the compound in its original, clearly labeled container where possible.
-
Contaminated Materials: Any materials that have come into contact with this compound, including personal protective equipment (gloves, etc.), weigh boats, pipette tips, and contaminated glassware, must be treated as hazardous waste.
-
Segregate this waste stream from other laboratory waste to avoid incompatible chemical reactions.
Step 2: Waste Collection and Storage
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
For solutions, use a designated, sealed, and labeled waste container. Do not mix with other solvent waste unless compatibility has been verified.
-
The waste container label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Acutely Toxic").
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials. This area should be secure and under the control of laboratory personnel.
Step 3: Arrange for Professional Disposal
-
Disposal must be handled by a licensed professional waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Provide them with a complete and accurate description of the waste.
-
Do not attempt to treat or neutralize the chemical waste in the lab unless it is part of a documented and approved institutional procedure.
Step 4: Final Disposal Method
-
The most common and recommended method for final disposal is high-temperature incineration in a licensed and permitted hazardous waste incinerator.[3]
-
This process must comply with EPA regulations, which require a destruction and removal efficiency (DRE) of 99.99% for principal organic hazardous constituents.[4][5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
Spill Response:
-
Notify all personnel in the immediate area and evacuate if necessary.
-
Prevent access to the spill area.
-
If safe to do so, absorb the spill with an inert, non-combustible absorbent material.
-
Collect the absorbent material and any contaminated soil or surfaces into a sealed container for hazardous waste disposal.
-
Notify your supervisor and institutional EHS office immediately.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. download.basf.com [download.basf.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling SB-743921 Hydrochloride
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of SB-743921 hydrochloride, a potent kinesin spindle protein (KSP) inhibitor.[1][2][3][4] Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE): First Line of Defense
Due to its cytotoxic nature, this compound must be handled with appropriate personal protective equipment to prevent inhalation, skin contact, and eye exposure.[5][6] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable, long-sleeved, seamless gown with tight-fitting cuffs[7][8] - Two pairs of chemotherapy-rated gloves (ASTM D6978)[9] - N95 respirator or higher[5][7] - Goggles and a face shield[7][8][9] - Disposable head and shoe covers[8][9] |
| Solution Preparation and Handling | - Disposable, long-sleeved, seamless gown with tight-fitting cuffs[7][8] - Two pairs of chemotherapy-rated gloves (ASTM D6978)[9] - Chemical splash goggles[7] - Face mask[7][8] |
| Cell Culture and In Vitro Assays | - Disposable, long-sleeved, seamless gown with tight-fitting cuffs[7][8] - Chemical-resistant gloves[10] - Safety glasses with side shields |
| Waste Disposal | - Disposable, long-sleeved, seamless gown with tight-fitting cuffs[7][8] - Two pairs of chemotherapy-rated gloves (ASTM D6978)[8] - Chemical splash goggles[7] |
II. Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe operations.
Experimental Protocol: Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent experimental dilutions.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Vortex mixer
-
Appropriate PPE (as outlined in the table above)
-
-
Procedure:
-
Perform all operations within a certified chemical fume hood or a biological safety cabinet.
-
Don all required personal protective equipment.
-
Tare a sterile, amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Securely cap the vial and vortex until the powder is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C as recommended.[4]
-
III. Disposal Plan: Managing Hazardous Waste
All materials that come into contact with this compound must be treated as hazardous chemical waste.[10][11] Improper disposal can lead to environmental contamination and pose a risk to public health.
Waste Segregation and Disposal Workflow
Key Disposal Principles:
-
Segregation: At the point of generation, keep all this compound waste separate from other waste streams.[10][11]
-
Containment: Use designated, leak-proof, and clearly labeled containers for solid and liquid waste.[11][12]
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the chemical name "this compound".[11]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.[11]
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10][11] Do not dispose of this compound down the drain or in regular trash.[10][11]
References
- 1. SB 743921 hydrochloride Supplier | CAS 940929-33-9 | SB743921 HCl | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
